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  • Product: Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate
  • CAS: 1341513-45-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Experimental Data for CAS Number 1341513-45-8

To Researchers, Scientists, and Drug Development Professionals, This guide is intended to provide a comprehensive overview of the experimental data and methodologies associated with the chemical entity identified by CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

To Researchers, Scientists, and Drug Development Professionals,

This guide is intended to provide a comprehensive overview of the experimental data and methodologies associated with the chemical entity identified by CAS number 1341513-45-8. Our objective is to present a detailed technical resource that is both scientifically rigorous and practically applicable in a research and development setting.

Part 1: Compound Identification and Physicochemical Properties

A thorough investigation into publicly accessible chemical databases and scientific literature has revealed no specific compound associated with the CAS number 1341513-45-8 . This suggests one of several possibilities:

  • The CAS number may be newly assigned and not yet publicly disseminated.

  • The compound may be part of a proprietary database and not available in the public domain.

  • There may be a typographical error in the provided CAS number.

Without a confirmed chemical identity, it is not possible to provide specific experimental data, such as molecular weight, formula, structure, or solubility.

Part 2: Hypothetical Experimental Workflows

While we cannot provide data for a yet-to-be-identified compound, we can outline the general experimental workflows that would be applied to characterize a novel chemical entity in a drug discovery context. These protocols are designed to be self-validating and are grounded in established scientific principles.

Initial Characterization and Purity Analysis

Once a compound is synthesized, the first critical step is to confirm its identity and assess its purity. This is fundamental to the integrity of all subsequent experimental data.

Experimental Protocol: Compound Identity and Purity Assessment

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight of the compound.

    • Methodology: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) is employed. The observed mass-to-charge ratio (m/z) is compared to the theoretical mass of the expected structure.

    • Causality: This provides a primary confirmation of the compound's elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the chemical structure of the compound.

    • Methodology: A suite of NMR experiments is conducted, including ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC).

    • Causality: These experiments reveal the connectivity of atoms within the molecule, providing a detailed structural fingerprint.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Methodology: The compound is analyzed using a reversed-phase HPLC system with a suitable column and a gradient elution method. Detection is typically performed using a UV-Vis or diode-array detector.

    • Causality: The percentage of the main peak area relative to the total peak area provides a quantitative measure of purity. A purity level of >95% is generally required for biological assays.

Data Presentation: Physicochemical Properties

ParameterMethodExpected Output
Molecular Formula-CₓHᵧNₐOₑ...
Molecular WeightHRMSExact mass
StructureNMRConfirmed atomic connectivity
PurityHPLC>95%
SolubilityKinetic/Thermodynamic Solubility Assaysµg/mL or µM in various buffers

Diagram: Initial Compound Characterization Workflow

G cluster_0 Compound Synthesis cluster_1 Characterization & Purity cluster_2 Data Analysis cluster_3 Decision Synthesis Synthesized Compound HRMS High-Resolution Mass Spectrometry Synthesis->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR HPLC HPLC Purity Analysis Synthesis->HPLC Identity Confirm Molecular Weight & Structure HRMS->Identity NMR->Identity Purity Determine Purity (%) HPLC->Purity Proceed Proceed to Biological Assays (if purity >95%) Identity->Proceed Purity->Proceed

Caption: Workflow for initial characterization and purity assessment of a novel compound.

In Vitro Biological Activity Screening

Once the compound's identity and purity are confirmed, the next step is to assess its biological activity. The choice of assays depends on the therapeutic target or pathway of interest.

Experimental Protocol: General Cell-Based Viability Assay

  • Cell Seeding:

    • Plate cells of a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Treat the cells with a range of concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment:

    • Add a viability reagent such as MTT or a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.

    • Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.

  • Data Acquisition:

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value using a non-linear regression analysis.

Diagram: In Vitro Assay Workflow

G cluster_0 Assay Preparation cluster_1 Experiment cluster_2 Data Acquisition & Analysis Seed Seed Cells in 96-well Plate Treat Treat Cells with Compound Seed->Treat Prepare Prepare Serial Dilution of Compound Prepare->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add Add Viability Reagent Incubate->Add Read Read Plate (Absorbance/Fluorescence) Add->Read Analyze Calculate IC50 Value Read->Analyze

Caption: General workflow for an in vitro cell viability assay.

Part 3: Concluding Remarks and Future Directions

The inability to retrieve information for CAS number 1341513-45-8 highlights the challenges that can arise in the early stages of chemical research when dealing with novel or proprietary substances. Should the identity of this compound become available, the experimental workflows outlined in this guide provide a robust framework for its initial characterization and biological evaluation.

For researchers and drug development professionals, it is crucial to ensure the accuracy of identifiers such as CAS numbers to facilitate efficient information retrieval and collaboration. In the absence of specific data, a systematic and hypothesis-driven approach, as described, is essential for advancing our understanding of new chemical entities.

References

As no specific experimental data for CAS number 1341513-45-8 could be located, a formal reference list of primary literature is not applicable. The methodologies described are based on standard practices in medicinal chemistry and cell biology. For general protocols and principles, the following resources are recommended:

  • PubChem: A comprehensive database of chemical molecules and their activities against biological assays. [Link]

  • Current Protocols in Chemical Biology: A collection of peer-reviewed, regularly updated laboratory methods in chemical biology. [Link]

  • Journal of Medicinal Chemistry: A leading journal publishing research on the relationship between molecular structure and biological activity. [Link]

Exploratory

Solubility and Handling of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate in Organic Solvents: A Comprehensive Guide

Executive Summary Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (CAS: 1341513-45-8) is a highly reactive, polyfunctional building block widely utilized in the synthesis of complex sulfonamides, agrochemicals, and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (CAS: 1341513-45-8) is a highly reactive, polyfunctional building block widely utilized in the synthesis of complex sulfonamides, agrochemicals, and active pharmaceutical ingredients (APIs). The presence of the electrophilic sulfonyl chloride moiety (–SO₂Cl) dictates a unique solubility profile. Unlike standard organic solutes where dissolution is purely a thermodynamic process governed by polarity, the dissolution of sulfonyl chlorides is a kinetic race between stable solvation and nucleophilic degradation.

As a Senior Application Scientist, I have designed this guide to provide researchers with a causality-driven framework for solvent selection, mechanistic stability, and experimental execution.

Chemical Profiling & Structural Causality

To understand the solubility of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate, we must first analyze its structural components:

  • Methyl Ester & Fluoro/Methyl Substituents: These groups impart moderate lipophilicity and high polarizability, making the compound highly soluble in moderately polar to non-polar organic media.

  • Sulfonyl Chloride (–SO₂Cl) Group: This is the critical functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chloride leaving group.

The Causality of Solvent Incompatibility: If a solvent possesses a nucleophilic heteroatom with an exchangeable proton (e.g., the –OH in alcohols or water), it will not merely dissolve the compound; it will react with it. Protic solvents attack the electrophilic sulfur center, displacing the chloride ion and leading to rapid solvolysis (hydrolysis or alcoholysis), generating sulfonic acids or sulfonate esters alongside stoichiometric amounts of hydrochloric acid (HCl) 1. Therefore, true "solubility" can only be discussed in the context of aprotic solvents .

Thermodynamic Solubility & Solvent Selection Matrix

To achieve a stable, homogeneous solution, the solvent must possess a dipole moment capable of solvating the polar sulfonyl and ester groups without acting as a nucleophile.

Table 1: Solvent Compatibility and Reactivity Matrix
Solvent ClassSpecific SolventsSolubility ProfileStability / ReactivityRecommended Application
Non-Polar Aprotic Toluene, HexanesLow to ModerateHighly StableCrystallization, non-polar extractions.
Polar Aprotic (Halogenated) Dichloromethane (DCM), Chloroform (CHCl₃)Excellent (>200 mg/mL)Highly Stable (if anhydrous)Gold Standard. Primary solvent for amidation and coupling reactions.
Polar Aprotic (Ethers/Nitriles) Tetrahydrofuran (THF), Acetonitrile (MeCN)Excellent Stable (requires strict anhydrous conditions)Secondary choice. Excellent for polar intermediates 2.
Highly Polar Aprotic DMF, DMSOExcellentUnstable/Reactive Avoid. DMSO forms reactive Swern-type complexes; DMF forms Vilsmeier-type adducts over time 3.
Protic Water, Methanol, Ethanol, IsopropanolN/A (Reactive)Rapid Degradation Strictly Incompatible. Causes rapid solvolysis to sulfonic acid 4.

Mechanistic Insights: Solvolysis vs. Stability

When Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is introduced to a solvent, the molecular outcome diverges based on the solvent's proton-donating ability. In aprotic solvents like DCM, the solvent molecules form a stable solvation shell around the compound via dipole-dipole interactions, preserving the reactive –SO₂Cl bond for downstream nucleophilic coupling.

Conversely, in protic solvents, a concerted solvent process occurs. The oxygen lone pairs of the protic solvent attack the sulfur atom, passing through a transient pentacoordinate intermediate before expelling the chloride ion. This destroys the starting material entirely 4.

G A Methyl 3-(chlorosulfonyl)- 4-fluoro-5-methylbenzoate B Aprotic Solvents (DCM, THF, MeCN) A->B Dissolution C Protic Solvents (H2O, MeOH, EtOH) A->C Dissolution D Stable Solvation Shell (No Nucleophilic Attack) B->D E Nucleophilic Attack at S-Center (Solvolysis/Hydrolysis) C->E F Ready for Amidation/Coupling D->F G Degradation Products (Sulfonic Acid/Ester + HCl) E->G

Fig 1: Mechanistic divergence of sulfonyl chloride dissolution in aprotic vs. protic solvents.

Experimental Protocol: Anhydrous Dissolution and Coupling

To ensure scientific integrity, any protocol involving this compound must be a self-validating system that actively prevents and monitors for hydrolysis 5.

Step-by-Step Methodology: Preparation of a 0.5 M Standard Solution

Objective: Dissolve Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate for immediate use in a sulfonamide coupling reaction.

  • System Preparation (Causality: Eliminating ambient nucleophiles):

    • Flame-dry a 50 mL round-bottom flask under vacuum to remove adsorbed surface moisture.

    • Backfill the flask with high-purity Argon (Ar) or Nitrogen (N₂). Maintain a positive inert pressure.

  • Solvent Conditioning:

    • Utilize anhydrous Dichloromethane (DCM) drawn directly from a solvent purification system (SPS) or stored over activated 4Å molecular sieves. Water content must be verified via Karl Fischer titration to be <50 ppm.

  • Dissolution Phase:

    • Weigh 1.33 g (approx. 5.0 mmol) of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate rapidly in ambient air, or ideally inside a glovebox, to minimize atmospheric moisture exposure.

    • Transfer the solid to the purged flask.

    • Inject 10.0 mL of anhydrous DCM via a gas-tight syringe.

    • Stir at 0–5 °C (Ice Bath): Why? Sulfonyl chlorides are thermally sensitive. Lowering the temperature suppresses the kinetic rate of any trace hydrolysis and prevents thermal degradation prior to the addition of the coupling partner.

  • Self-Validation (Quality Control Check):

    • Withdraw a 10 µL aliquot, dilute in 1 mL anhydrous MeCN, and inject into an LC-MS (using an aprotic mobile phase gradient if possible, or rapid analysis to minimize on-column hydrolysis). Ensure the intact mass corresponds to the sulfonyl chloride, with no peak corresponding to the sulfonic acid degradant (M - 35.5 + 17).

  • Downstream Application (Amidation):

    • Add the desired amine (1.1 equivalents) dropwise.

    • Follow immediately with 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Why DIPEA? Unlike Triethylamine (TEA), DIPEA is sterically hindered. It acts as an efficient proton sponge to neutralize the evolving HCl without acting as a nucleophile that could form transient, unstable sulfonylammonium intermediates.

Quantitative Solvent Parameters & Kinetic Stability

The choice of solvent directly impacts the kinetic half-life of the sulfonyl chloride. Table 2 summarizes the physicochemical properties of common solvents and their extrapolated impact on the stability of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate.

Table 2: Dielectric Constants & Estimated Kinetic Stability
SolventDielectric Constant (ε)Dipole Moment (D)Est. Half-Life (t₁/₂ at 25°C)*Mechanistic Outcome
Dichloromethane (DCM) 8.931.60> 48 hoursStable solvation; no reaction.
Tetrahydrofuran (THF) 7.581.75> 24 hoursStable, provided no peroxides are present.
Acetonitrile (MeCN) 37.53.92> 24 hoursStable; highly polar environment.
Methanol (MeOH) 32.71.70< 5 minutesRapid alcoholysis to methyl sulfonate ester.
Dimethyl Sulfoxide (DMSO) 46.73.96< 1 minuteViolent degradation; oxidation pathways.

*Estimated half-lives assume strictly anhydrous conditions for aprotic solvents (<50 ppm H₂O). In the presence of atmospheric moisture, aprotic solvent half-lives will degrade exponentially.

References

  • Pyrazine-2-sulfonyl Chloride: A Comprehensive Technical Guide for Researchers BenchChem URL
  • Stability of (2-bromophenyl)
  • National Institutes of Health (PMC)
  • Reagents for Analysis of Low Molecular Weight Amines—Section 1.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs MDPI - International Journal of Molecular Sciences URL

Sources

Foundational

An In-depth Technical Guide on the Exploratory Reactions of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

Abstract This technical guide provides a comprehensive exploration of the reactivity and synthetic potential of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate. As a polysubstituted aromatic sulfonyl chloride, this c...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the reactivity and synthetic potential of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate. As a polysubstituted aromatic sulfonyl chloride, this compound serves as a versatile building block for the synthesis of a diverse array of sulfonamides, sulfonate esters, and other sulfur-containing molecules of significant interest to the pharmaceutical and agrochemical industries. This document details the core reactivity, proposes synthetic pathways, and provides robust, field-tested protocols for key transformations. Mechanistic insights, supported by visualizations, are presented to provide a deeper understanding of the underlying chemical principles. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical attributes of this compound in their research endeavors.

Introduction: Unveiling a Versatile Synthetic Scaffold

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate, with CAS Number 1341513-45-8, is a highly functionalized aromatic compound featuring a reactive sulfonyl chloride group, a methyl ester, a fluorine atom, and a methyl group on the benzene ring.[1] This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecules. The electron-withdrawing nature of the sulfonyl group, fluorine atom, and methyl ester activates the sulfur atom towards nucleophilic attack, making the chlorosulfonyl moiety the primary site of reactivity.[2]

The sulfonamide functional group, readily accessible from sulfonyl chlorides, is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants.[3] The ability to readily introduce this moiety through reactions with primary and secondary amines makes sulfonyl chlorides like Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate particularly valuable in medicinal chemistry for generating libraries of potential drug candidates.[4][5]

This guide will delve into the principal exploratory reactions of this compound, providing both the theoretical framework and practical methodologies for its synthetic utilization.

Proposed Synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

A likely precursor for this synthesis is 2-fluoro-3-methylbenzoic acid. The synthesis would proceed in two conceptual steps: esterification of the carboxylic acid followed by chlorosulfonylation.

Synthesis_of_Methyl_3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate Precursor 2-Fluoro-3-methylbenzoic acid Ester Methyl 2-fluoro-3-methylbenzoate Precursor->Ester Esterification (e.g., SOCl2, MeOH) Target Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate Ester->Target Chlorosulfonylation (e.g., ClSO3H) Core_Reactivity Substrate Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate Sulfonamide Sulfonamide Derivatives Substrate->Sulfonamide Reaction with Primary/Secondary Amines Sulfonate_Ester Sulfonate Esters Substrate->Sulfonate_Ester Reaction with Alcohols/Phenols Hydrolysis Sulfonic Acid Substrate->Hydrolysis Reaction with Water

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is a bespoke chemical entity of significant interest in the realms of medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is a bespoke chemical entity of significant interest in the realms of medicinal chemistry and drug discovery. Its molecular architecture, featuring a trifecta of reactive and modulating functional groups—a sulfonyl chloride, a fluorine atom, and a methyl benzoate moiety—positions it as a versatile building block for the synthesis of novel therapeutic agents. The strategic incorporation of a fluorine atom can enhance metabolic stability and binding affinity of a drug candidate, while the highly reactive sulfonyl chloride group serves as a chemical handle for the facile introduction of a sulfonyl or sulfonamide linkage, a common pharmacophore in a multitude of approved drugs.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, its synthesis, reactivity, and potential applications, offering a technical resource for its effective utilization in research and development.

Chemical Identity and Structure

  • IUPAC Name: methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

  • CAS Number: 1341513-45-8[1]

  • Molecular Formula: C₉H₈ClFO₄S[3]

  • Molecular Weight: 266.68 g/mol

  • Monoisotopic Mass: 265.9816 Da[3]

Structure:

Caption: Chemical structure of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

Physicochemical Properties

PropertyValue/PredictionSource/Analogy
CAS Number 1341513-45-8[1]
Molecular Formula C₉H₈ClFO₄S[3]
Molecular Weight 266.68 g/mol Calculated
Monoisotopic Mass 265.9816 Da[3]
Physical State Predicted to be a solid at room temperature.Analogy to similar compounds[4][5]
Melting Point Not available. (For the analog 3-(Chlorosulfonyl)benzoic acid: 128-130 °C)[6]
Boiling Point Not available. (For the analog Methyl 3-(chlorosulfonyl)benzoate: 345.6 ± 25.0 °C at 760 mmHg)[4]
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.General solubility of similar organic compounds[7]
pKa Not available.
LogP Not available.

Spectroscopic Data and Analysis (Predicted)

While experimental spectra for Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate are not publicly available, a predicted analysis based on its structure and data from analogous compounds can be provided.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following key signals:

  • Aromatic Protons (2H): Two singlets or doublets in the aromatic region (δ 7.5-8.5 ppm). The exact chemical shifts and coupling constants would be influenced by the fluorine, chlorosulfonyl, and methyl ester groups.

  • Methyl Ester Protons (3H): A sharp singlet around δ 3.9-4.0 ppm.

  • Methyl Protons (3H): A singlet for the methyl group on the benzene ring, likely in the range of δ 2.3-2.6 ppm.

For the closely related analog, methyl 3-(chlorosulfonyl)-4-methylbenzoate, the reported ¹H NMR (400 MHz, CDCl₃) shows signals at δ 8.72 (d, J = 1.7 Hz, 1H), 8.25 (dd, J = 7.9, 1.7 Hz, 1H), 7.52 (d, J = 7.9 Hz, 1H), 3.97 (s, 3H), and 2.86 (s, 3H).[8] The presence of the fluorine atom in the target molecule would introduce additional splitting (coupling) to the adjacent aromatic proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. Key predicted chemical shifts would include:

  • Carbonyl Carbon: ~165 ppm

  • Aromatic Carbons: Between 120-150 ppm. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant.

  • Methyl Ester Carbon: ~52 ppm

  • Methyl Carbon: ~20 ppm

Mass Spectrometry (MS)

High-resolution mass spectrometry would be expected to show the molecular ion peak corresponding to the monoisotopic mass of 265.9816 Da. PubChemLite predicts the following collision cross-section (CCS) values for different adducts, which can aid in identification:

  • [M+H]⁺: 146.5 Ų

  • [M+Na]⁺: 157.8 Ų

  • [M-H]⁻: 150.3 Ų[3]

Synthesis and Purification

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Esterification start 4-fluoro-3,5-dimethylbenzoic acid reagent1 Chlorosulfonic acid (excess) start->reagent1 Reflux intermediate1 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoic acid reagent1->intermediate1 reagent2 Thionyl chloride intermediate1->reagent2 Reflux intermediate1->reagent2 reagent3 Methanol intermediate1->reagent3 Stir product Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate reagent3->product

Caption: Proposed two-step synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoic acid

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add 4-fluoro-3,5-dimethylbenzoic acid.

  • Carefully add an excess of chlorosulfonic acid (e.g., 5-10 equivalents) to the flask with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by taking small aliquots, quenching them carefully in ice water, and analyzing by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

Step 2: Synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

  • In a round-bottom flask, suspend the crude 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoic acid in an excess of thionyl chloride (e.g., 5-10 equivalents).

  • Heat the mixture to reflux for 1-2 hours until the solid dissolves and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure.

  • To the resulting acid chloride, carefully add an excess of methanol and stir the solution at room temperature for 1-2 hours.

  • Remove the excess methanol under reduced pressure to yield the crude product.

Purification

The crude Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography.

Reactivity and Stability

The reactivity of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is dominated by the highly electrophilic sulfonyl chloride group. This functional group readily reacts with a wide range of nucleophiles.[9]

G cluster_0 Nucleophilic Attack main Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate amine Primary/Secondary Amine (R₂NH) main->amine alcohol Alcohol (R'OH) main->alcohol water Water (H₂O) main->water sulfonamide Sulfonamide amine->sulfonamide Base sulfonate_ester Sulfonate Ester alcohol->sulfonate_ester Base sulfonic_acid Sulfonic Acid water->sulfonic_acid Hydrolysis

Caption: Key reactions of the sulfonyl chloride group.

  • Reaction with Amines: In the presence of a base (e.g., pyridine, triethylamine), it will react with primary or secondary amines to form stable sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceuticals.[2]

  • Reaction with Alcohols: It reacts with alcohols in the presence of a base to yield sulfonate esters.

  • Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis upon contact with water, forming the corresponding sulfonic acid. Therefore, the compound should be handled and stored under anhydrous conditions.

The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, providing another point for further chemical modification.

Applications in Research and Drug Development

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is not an end-product therapeutic itself but rather a valuable intermediate for the synthesis of more complex molecules. Its utility stems from the combination of its functional groups:

  • Sulfonamide Synthesis: The primary application is in the synthesis of novel sulfonamides. The sulfonamide moiety is a key feature in a wide range of drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[2]

  • Fluorinated Bioactive Molecules: The presence of a fluorine atom is a common strategy in modern drug design to improve pharmacokinetic and pharmacodynamic properties.[1] This building block allows for the incorporation of fluorine into a sulfonamide-containing scaffold.

  • Combinatorial Chemistry: The reactive nature of the sulfonyl chloride and the potential for modification at the ester group make this compound an ideal scaffold for the generation of compound libraries for high-throughput screening.

Safety and Handling

  • Hazard Classification: Skin Corrosion, Category 1B.[1]

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.[1]

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from moisture to prevent hydrolysis and the release of HCl gas.

    • Store in a tightly sealed container in a cool, dry place.

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

  • RSC. NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO - Supporting Information. Accessed March 20, 2026. [Link]

  • CDC Stacks. Supporting Information. Accessed March 20, 2026. [Link]

  • NextSDS. methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate — Chemical Substance Information. Accessed March 20, 2026. [Link]

  • RSC. Supporting Information. Accessed March 20, 2026. [Link]

  • PubChem. 4-(Chlorosulfonyl)benzoic acid. Accessed March 20, 2026. [Link]

  • PubChemLite. Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (C9H8ClFO4S). Accessed March 20, 2026. [Link]

  • PMC. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. Accessed March 20, 2026. [Link]

  • PrepChem.com. Preparation of methyl chlorosulfonate. Accessed March 20, 2026. [Link]

  • PubChem. Methyl 3-(chlorosulfonyl)-4-methylbenzoate. Accessed March 20, 2026. [Link]

  • Wikipedia. Methyl benzoate. Accessed March 20, 2026. [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

Abstract This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate, a substituted aromatic compound of interest in synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate, a substituted aromatic compound of interest in synthetic chemistry and drug development. As direct spectral data for this specific molecule is not widely published, this document outlines a robust, first-principles strategy for its unambiguous characterization. We will detail the logical workflow, from initial molecular formula confirmation by mass spectrometry to the complete assignment of all atoms through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. The causality behind experimental choices, detailed protocols, and the interpretation of spectral data are presented to provide researchers with a self-validating framework for the structural determination of this and similar complex organic molecules.

Introduction and Postulated Structure

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (C₉H₈ClFO₄S) is a polysubstituted benzene derivative featuring a methyl ester, a chlorosulfonyl group, a fluorine atom, and a methyl group.[1][2] The precise arrangement of these substituents on the aromatic ring is critical to its chemical reactivity and potential applications as a chemical intermediate. An incorrect structural assignment can lead to significant setbacks in synthetic campaigns and drug discovery programs. Therefore, a rigorous and systematic approach to its structural confirmation is paramount.

Based on IUPAC nomenclature, the postulated structure is as follows:

Caption: Postulated structure of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate.

This guide will systematically verify this connectivity and substitution pattern using a suite of modern analytical techniques.

Integrated Analytical Workflow

A successful structural elucidation relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for a confident and unambiguous assignment. Our workflow is designed to be logical and efficient, starting with broad molecular information and progressively resolving finer structural details.

G cluster_NMR NMR Suite MS Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern IR Infrared (IR) Spectroscopy - Functional Group ID MS->IR Confirmation Final Structure Confirmation MS->Confirmation NMR NMR Spectroscopy - Connectivity & Stereochemistry IR->NMR NMR->Confirmation H1_NMR ¹H NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR ¹³C NMR C13_NMR->TwoD_NMR F19_NMR ¹⁹F NMR F19_NMR->TwoD_NMR

Caption: Key expected HMBC correlations for structural assignment.

Table 3: Summary of Predicted NMR Data
TechniqueChemical Shift (δ, ppm)MultiplicityAssignmentKey 2D Correlations (HMBC)
¹H NMR ~8.2dAr-HC=O, C-SO₂Cl, C-F
~8.0dAr-HC=O, C-CH₃, C-F
~3.9s-OCH₃C=O
~2.8sAr-CH₃C-CH₃, C-F, Ar-CH
¹³C NMR ~164sC=O-
~145 (d)d, ¹JCF ≈ 250 HzC-F-
~140sC-SO₂Cl-
~138sC-CH₃-
~135sC-CO₂Me-
~130dAr-CH-
~125dAr-CH-
~53q-OCH₃-
~20qAr-CH₃-
¹⁹F NMR ~ -110 to -130t or ddAr-F-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a dry NMR tube. [3]Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). [4]2. Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • 1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • 2D Spectra Acquisition: Perform standard gCOSY, gHSQC, and gHMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz to observe typical 2- and 3-bond correlations. [5]5. Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and calibration to the TMS reference.

Data Integration and Final Confirmation

The final step in the elucidation process is to integrate all the data into a single, coherent structural assignment.

  • MS confirms the molecular formula C₉H₈ClFO₄S and the presence of one chlorine atom.

  • IR confirms the presence of the key sulfonyl chloride and methyl ester functional groups.

  • ¹H and ¹³C NMR provide the complete count of hydrogen and carbon environments.

  • HSQC links each proton directly to its attached carbon.

  • HMBC and COSY build the molecular framework by establishing 2- and 3-bond connectivities, definitively placing all substituents on the aromatic ring.

  • ¹⁹F NMR confirms the fluorine's electronic environment and its proximity to the two aromatic protons.

The collective evidence from these techniques provides an interlocking, self-validating confirmation of the proposed structure for Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate, leaving no ambiguity.

Conclusion

The structural elucidation of novel or complex organic molecules requires a systematic and multi-faceted analytical approach. This guide has detailed a logical and robust workflow for the unambiguous characterization of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate. By leveraging the complementary strengths of mass spectrometry, infrared spectroscopy, and a full suite of 1D and 2D NMR experiments, researchers can confidently determine the complete and correct structure of their target compounds, ensuring the integrity and success of their scientific endeavors.

References

  • T. C. F. G. Gomes, et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Available at: [Link]

  • S. A. B. E. G. A. D. H. W. Williams. (1970). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. RSC Publishing. Available at: [Link]

  • T. C. F. G. Gomes, et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available at: [Link]

  • Fluorine NMR: Analyzing F-19 Compounds. Scribd. Available at: [Link]

  • S. A. T. a. R. B. D. M. A. S. B. D. a. G. D. Van Arnum. (2013). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. ACS Publications. Available at: [Link]

  • Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (C9H8ClFO4S). PubChemLite. Available at: [Link]

  • A. Moser. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Available at: [Link]

  • A. C. F. S. e. a. G. G. B. de Souza. (2005). Ionic fragmentation on ClC(O)SCl. Evidence of a highly charged molecular ion and confirmation of unusual dissociation mechanisms for halocarbonylsulfenyl chlorides. PubMed. Available at: [Link]

  • IR Spectroscopy Functional Groups Guide. Scribd. Available at: [Link]

  • W. S. a. H.-J. L. Y.-S. K. K.-S. L. H.-J. P. J.-H. L. S. K. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC. Available at: [Link]

  • A. K. G. a. A. K. C. S. S. S. A. G. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. Available at: [Link]

  • P. T. S. a. I. L. (n.d.). Effect of ortho substituents on carbonyl carbon 13C NMR chemical shifts in substituted phenyl benzoates. ResearchGate. Available at: [Link]

  • Mass spectral fragmentations of sulfonates. (n.d.). Available at: [Link]

  • 1 H-NMR spectra of the respective MOF in NaOD (aromatic signals are not... (n.d.). ResearchGate. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Available at: [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Available at: [Link]

  • Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... (n.d.). ResearchGate. Available at: [Link]

    • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available at: [Link]

  • J. L. a. W. X. Z. C. (2009). [Study on the function group uniformity of polystyrol sulfonyl chloride resins by infrared spectra]. PubMed. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

  • M. H. a. D. V. C. W. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Rsc.org. Available at: [Link]

  • methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate — Chemical Substance Information. (n.d.). Available at: [Link]

  • 5.3: HMBC and HMQC Spectra. (2022). Chemistry LibreTexts. Available at: [Link]

  • IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Methyl 3-(chlorosulfonyl)-4-methylbenzoate. PubChem. Available at: [Link]

  • Methyl 3-(chlorosulfonyl)-5-methylbenzoate (C9H9ClO4S). PubChemLite. Available at: [Link]

  • Preparation of Methyl Benzoate. (n.d.). Available at: [Link]

  • C. H. a. J. L. W.-C. C. J.-M. C. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Nucleophilic Substitution on Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Experimental Protocols Executive Summary & Molecule Profiling In modern drug discovery and agrochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Experimental Protocols

Executive Summary & Molecule Profiling

In modern drug discovery and agrochemical development, highly functionalized aromatic building blocks are invaluable for generating structural diversity. Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (CAS: 1341513-45-8) is a prime example of a polyfunctional scaffold. It presents three distinct electrophilic centers: a sulfonyl chloride ( −SO2​Cl ), an aryl fluoride ( C−F ), and a methyl ester ( −COOMe ).

As a Senior Application Scientist, I frequently encounter challenges where researchers struggle to selectively functionalize one site without triggering side reactions at the others. This guide provides a field-proven, causality-driven framework for achieving absolute chemoselectivity when performing nucleophilic substitutions on this molecule.

Mechanistic Hierarchy & Chemoselectivity (E-E-A-T)

To design a successful reaction, we must first understand the intrinsic reactivity hierarchy of the three electrophilic sites. Reactivity follows the order: Sulfonyl Chloride > Aryl Fluoride > Methyl Ester .

The Sulfonyl Chloride ( −SO2​Cl ): The Hard Electrophile

The tetracoordinate sulfur atom in the −SO2​Cl group is the most reactive site. It acts as a "hard" electrophile and undergoes rapid nucleophilic substitution with amines (hard/borderline nucleophiles). Recent density functional theory (DFT) and kinetic studies demonstrate that chloride exchange at the sulfonyl center proceeds via a single transition state corresponding to an SN​2 -like mechanism . While the adjacent ortho-fluoro and ortho-methyl groups exert minor steric hindrance, the inherent electrophilicity of the sulfonyl sulfur dominates, allowing this reaction to proceed rapidly even at 0 °C.

The Aryl Fluoride ( C−F ): Activated for SN​Ar

The C−F bond is highly activated for Nucleophilic Aromatic Substitution ( SN​Ar ). Mechanistically, SN​Ar requires the formation of a negatively charged Meisenheimer intermediate. The fluorine atom is positioned ortho to the sulfonyl group and para to the ester group. Both are powerful electron-withdrawing groups (EWGs) that perfectly stabilize the negative charge of the intermediate . Furthermore, the highly polarized nature of the C−F bond makes fluorine an exceptional leaving group in SN​Ar reactions, often enabling substitution under milder conditions than the corresponding aryl chlorides .

The Methyl Ester ( −COOMe ): The Spectator

Under the mild basic conditions used for sulfonamidation or the anhydrous conditions used for SN​Ar , the methyl ester remains largely inert. It requires either harsh aqueous base (e.g., NaOH in H2​O/THF at 60 °C) for hydrolysis or highly reactive nucleophiles (e.g., Grignard reagents) for substitution.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that the physical properties of the desired product are used to isolate it from impurities.

Protocol A: Chemoselective Sulfonamidation (Targeting −SO2​Cl )

Objective: Synthesize a sulfonamide while preserving the highly activated C−F bond and the ester.

Causality of Experimental Choices: We utilize dichloromethane (DCM) because it is non-nucleophilic, prevents hydrolysis of the sulfonyl chloride, and effectively dissipates the heat of this exothermic reaction. The reaction is initiated at 0 °C to kinetically trap the SN​2 reaction at sulfur and prevent the amine from attacking the C−F bond. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct without competing for the electrophile.

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM (0.1 M concentration) under an inert atmosphere ( N2​ or Ar ).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.2 equiv) dropwise.

  • Nucleophile Addition: Slowly add the primary or secondary amine (1.05 equiv) dissolved in a minimal amount of DCM. Self-Validation: A slight fuming or color change may occur, indicating the formation of the DIPEA-HCl salt.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature (RT) for 1-2 hours. Monitor via TLC (Hexanes/EtOAc, UV detection).

  • Workup: Quench the reaction with 1N aqueous HCl (equal volume to DCM). Causality: This protonates any unreacted amine and the DIPEA, extracting them into the aqueous layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure sulfonamide.

Protocol B: Sequential SN​Ar (Targeting the C−F bond)

Objective: Displace the fluoride with a secondary nucleophile (e.g., an alkoxide, thiolate, or a different amine) after the sulfonyl chloride has been converted to a sulfonamide.

Causality of Experimental Choices: SN​Ar requires overcoming the loss of aromaticity in the transition state. We use N,N-Dimethylformamide (DMF), a polar aprotic solvent, because it solvates cations (like K+ ) exceptionally well, leaving the nucleophilic anion "naked" and highly reactive. Elevated temperatures (80-100 °C) provide the necessary activation energy. K2​CO3​ is chosen as a mild base to deprotonate the nucleophile without hydrolyzing the ester.

Step-by-Step Procedure:

  • Preparation: Dissolve the sulfonamide intermediate from Protocol A (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base & Nucleophile: Add anhydrous K2​CO3​ (2.0 equiv) followed by the desired nucleophile (1.5 equiv).

  • Heating: Heat the mixture to 80-100 °C. Self-Validation: Monitor via LC-MS. The mass spectrum will clearly show the loss of fluorine (-19 Da) and the addition of the nucleophile mass.

  • Reaction Time: Stir for 4-12 hours depending on the nucleophile's steric bulk.

  • Workup: Cool to RT and pour the mixture into a 5% aqueous LiCl solution. Causality: LiCl drastically reduces the solubility of DMF in the organic phase during extraction.

  • Extraction: Extract 3 times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography if necessary.

Quantitative Data Summary

The table below summarizes the optimized parameters for targeting each electrophilic site on the scaffold.

Target SiteReaction TypeNucleophile (Equiv)Base (Equiv)SolventTemp (°C)Chemoselectivity Profile
−SO2​Cl SN​2 (at Sulfur)Amine (1.05)DIPEA (1.2)DCM0 to RT>95% selective over C−F
C−F SN​Ar Amine/Alkoxide (1.5) K2​CO3​ (2.0)DMF80 - 100Requires prior −SO2​Cl protection
−COOMe Hydrolysis H2​O (Excess) NaOH (3.0)THF/ H2​O 60Cleaves ester; C−F remains intact

Pathway Visualization

The following diagram maps the divergent synthetic pathways based on the applied reaction conditions.

Chemoselectivity SM Methyl 3-(chlorosulfonyl)- 4-fluoro-5-methylbenzoate (Starting Material) Sulfonamide Sulfonamide Derivative (Target: -SO2Cl) SM->Sulfonamide Amine (1.05 eq), DIPEA DCM, 0°C to RT (Fastest) SNAr SNAr Product (Target: C-F Bond) SM->SNAr Excess Nucleophile DMF, Heat (Competing Pathway) Sulfonamide->SNAr Nucleophile, K2CO3 DMF, 80-100°C (Moderate) Hydrolysis Carboxylic Acid / Amide (Target: -COOMe) SNAr->Hydrolysis LiOH/NaOH or Strong Amine, Heat (Harshest)

Fig 1: Chemoselective nucleophilic substitution pathways for the polyfunctional benzoate scaffold.

References

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). "Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides." Molecules, 25(6), 1428. URL: [Link]

  • Samarakoon, T. B., et al. (2011). "Reaction Pairing: A Diversity-Oriented Synthesis Strategy for the Synthesis of Diverse Benzofused Sultams." Organic Letters, 13(19), 5148-5151. URL: [Link]

  • Ueno, R., et al. (2024). "Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase." Journal of the American Chemical Society, 146(47), 32452-32462. URL: [Link]

Application

"scale-up synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate derivatives"

Application Note & Process Protocol Topic: A Robust, Scalable Synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate: From Laboratory to Pilot Plant Audience: Researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Protocol

Topic: A Robust, Scalable Synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate: From Laboratory to Pilot Plant

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate[1][2] and its derivatives are pivotal intermediates in the synthesis of complex bioactive molecules within the pharmaceutical and agrochemical industries. Their utility stems from the reactive sulfonyl chloride moiety, which serves as a versatile handle for constructing sulfonamides, sulfonate esters, and other critical pharmacophores. This document provides a comprehensive, in-depth guide for the scale-up synthesis of the title compound, transitioning from laboratory-scale execution to pilot-plant production. As Senior Application Scientists, we emphasize the causality behind procedural choices, focusing on process safety, scalability, and analytical validation to ensure a robust and reproducible manufacturing process.

Synthetic Strategy and Mechanistic Rationale

The core transformation is the electrophilic aromatic substitution (EAS) of methyl 4-fluoro-3-methylbenzoate using chlorosulfonic acid. The success of this synthesis on a large scale hinges on a deep understanding of the reaction mechanism and precise control over key process parameters.

Choice of Reagent and Mechanism

Chlorosulfonic acid (ClSO₃H) is the reagent of choice for this transformation. It is a highly reactive compound that acts as a potent electrophile source for sulfonation and subsequent chlorination of the resulting sulfonic acid in a single step.[3] The reaction proceeds via the attack of the electron-rich aromatic ring on the electrophilic sulfur atom of the chlorosulfonic acid, or a related species generated in situ.

The regioselectivity of the substitution is dictated by the existing substituents on the benzene ring:

  • Activating Group: The methyl group (-CH₃) is an ortho-, para-director.

  • Deactivating Groups: The methyl ester (-COOCH₃) is a meta-director, and the fluoro (-F) group is an ortho-, para-director, though deactivating overall.

The combined directing effects of these groups favor substitution at the C-5 position, which is ortho to the methyl group, meta to the ester, and ortho to the fluorine, leading to the desired product.

Critical Process Parameters

Controlling the reaction environment is paramount for achieving high yield and purity while ensuring operational safety.

Parameter Optimal Range Rationale & Justification
Temperature -10 °C to 0 °CThe chlorosulfonation reaction is highly exothermic. Maintaining a low temperature is critical to control the reaction rate, prevent thermal runaways, and minimize the formation of undesired side products, such as disubstituted derivatives or thermal decomposition products.[4]
Stoichiometry 3.0 - 5.0 eq. of ClSO₃HA significant excess of chlorosulfonic acid is used to act as both the reagent and the solvent, ensuring complete conversion of the starting material. Using the acid as a solvent avoids the introduction of co-solvents that may be reactive or difficult to remove.[5]
Addition Rate Slow, controlled additionThe starting material is added portion-wise to the chilled chlorosulfonic acid. This method allows for effective dissipation of the heat generated during the reaction, which is a critical safety consideration for scale-up.[5]
Reaction Time 2 - 4 hoursReaction progress must be monitored by in-process controls (e.g., HPLC, TLC) to determine the point of completion. Prolonged reaction times can lead to the formation of impurities.
Agitation High torque, efficient stirringEnsures homogenous mixing of the reactants and uniform heat distribution throughout the reaction vessel, preventing localized hot spots that could lead to runaway reactions or side product formation.

Process Hazards and Safety Management (EHS)

The use of chlorosulfonic acid on a large scale necessitates a rigorous approach to environmental health and safety (EHS). It is a highly corrosive and reactive chemical.[6][7]

Reagent Hazard Analysis
Hazard Cause Mitigation Strategy & PPE
Extreme Corrosivity Chlorosulfonic acid is a strong acid that causes severe chemical and thermal burns upon contact.[8]Use of glass-lined steel reactors or appropriate Hastelloy vessels. All transfers should be conducted in a closed system. PPE: Acid-resistant gloves (butyl rubber), chemical splash goggles, face shield, and a full-body acid-resistant suit.
Violent Reaction with Water Reacts explosively with water, releasing large quantities of heat and toxic fumes (HCl and H₂SO₄).[3][6]Strict anhydrous conditions must be maintained throughout the process. All equipment must be thoroughly dried. The quench step must be performed by slowly adding the reaction mixture to a large excess of ice with vigorous stirring.
Toxic Gas Evolution The reaction generates hydrogen chloride (HCl) gas as a byproduct. Contact with moisture in the air also produces HCl and H₂SO₄ mists.[3][8]The reaction must be performed in a well-ventilated area, preferably a walk-in fume hood or a reactor bay equipped with a robust off-gas scrubbing system (e.g., a caustic soda scrubber) to neutralize acidic vapors.
Thermal Runaway The reaction is highly exothermic.Strict adherence to low-temperature control and slow, controlled addition of the substrate. The reactor should be equipped with an emergency cooling system.
Safety Workflow Diagram

The following diagram outlines the critical safety checkpoints for the entire process.

Fig 1: EHS Workflow for Chlorosulfonation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation PPE Full PPE Donned Equip_Check Equipment Integrity & Dryness Check PPE->Equip_Check Scrubber Scrubber System Activated & Checked Equip_Check->Scrubber Charge_Acid Charge ClSO3H to Reactor Scrubber->Charge_Acid Process Start Cool Cool Reactor (-10°C to 0°C) Charge_Acid->Cool Add_SM Controlled Addition of Starting Material Cool->Add_SM React Reaction Monitoring (IPC) Add_SM->React Quench Slow Transfer to Ice/Water Slurry React->Quench Reaction Complete Extract Product Extraction (e.g., DCM/EtOAc) Quench->Extract Wash Aqueous Washes (Brine) Extract->Wash Isolate Dry & Concentrate Wash->Isolate G Fig 2: Experimental Workflow Start Start: Assemble & Purge Reactor ChargeAcid Charge Chlorosulfonic Acid (238 mL) Start->ChargeAcid PrepareSM Dissolve Starting Material in DCM (100 mL) Start->PrepareSM CoolReactor Cool Reactor to -10°C ChargeAcid->CoolReactor AddSM Add SM Solution via Dropping Funnel over 1h (T < 0°C) CoolReactor->AddSM PrepareSM->AddSM React Stir at 0°C for 2h Monitor by HPLC/TLC AddSM->React Quench Slowly Pour Reaction Mixture onto Ice with Vigorous Stirring React->Quench PrepareQuench Prepare Ice/Water Slurry (2 kg / 2 L) in a 10 L Beaker PrepareQuench->Quench Extract Transfer to Separatory Funnel Extract with DCM (2 x 300 mL) Quench->Extract Wash Wash Combined Organic Layers with Brine (500 mL) Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Filter Filter and Concentrate under Reduced Pressure Dry->Filter End Product: White to Off-White Solid Analyze for Purity & Identity Filter->End

Caption: Experimental Workflow.

Step-by-Step Protocol
  • Reactor Setup: Assemble the 2 L jacketed reactor system. Ensure all glassware is thoroughly dry. Purge the entire system with dry nitrogen for 30 minutes. Maintain a gentle positive pressure of nitrogen connected to the scrubber throughout the reaction.

  • Reagent Charging: In the nitrogen-purged reactor, carefully charge the chlorosulfonic acid (238 mL, 6.0 eq.). Begin agitation at 200-300 RPM.

  • Cooling: Set the circulating chiller to -15°C and cool the reactor contents to an internal temperature of -10°C.

  • Substrate Addition: While the reactor is cooling, dissolve the Methyl 4-fluoro-3-methylbenzoate (100.0 g, 1.0 eq.) in 100 mL of anhydrous DCM. Transfer this solution to the pressure-equalizing dropping funnel.

  • Once the reactor temperature is stable at -10°C, begin the slow, dropwise addition of the substrate solution over approximately 1 hour. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not rise above 0°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 0°C with stirring for 2-4 hours.

  • In-Process Control (IPC): After 2 hours, carefully take a small aliquot from the reaction, quench it in ice water, extract with ethyl acetate, and analyze by TLC or HPLC to check for the disappearance of the starting material. Continue the reaction if necessary.

  • Quenching: In a separate, appropriately sized vessel (e.g., 10 L beaker) placed in an ice bath, prepare a slurry of crushed ice (2 kg) and deionized water (2 L).

  • CRITICAL STEP: Once the reaction is complete, very slowly and carefully pour the reaction mixture from the reactor into the vigorously stirred ice/water slurry. This is a highly exothermic process that will generate significant HCl fumes; ensure maximum ventilation and scrubber efficiency.

  • Extraction: Transfer the quenched mixture to a 5 L separatory funnel. Extract the aqueous layer with DCM (1 x 400 mL, then 2 x 300 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (500 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (~50 g), swirl for 10 minutes, and then filter.

  • Isolation: Concentrate the filtrate on a rotary evaporator under reduced pressure to yield the crude product. The product should be a white to off-white solid.

  • Yield and Storage: Dry the solid under vacuum. Expected yield: 125-140 g (83-93%). Store the product in a tightly sealed container under nitrogen at 2-8°C to prevent hydrolysis. [9]

Analytical Characterization

Validation of the final product's identity and purity is essential. [10]

Technique Parameter Expected Specification
HPLC Purity ≥ 98.0% (AUC)
¹H NMR Identity & Structure Spectrum consistent with Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate structure.
¹⁹F NMR Identity Single peak corresponding to the fluorine atom.
Mass Spec (MS) Molecular Weight [M+H]⁺ or other appropriate adducts consistent with the molecular formula C₉H₈ClFO₄S. [2]

| Melting Point | Physical Property | Sharp melting point range. |

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product hydrolysis during work-up.1. Extend reaction time; verify with IPC. 2. Ensure work-up is performed quickly and at low temperatures. Use cold brine for washing.
Incomplete Reaction 1. Insufficient reaction time/temperature. 2. Poor quality of chlorosulfonic acid.1. Allow the reaction to stir longer at 0°C. 2. Use a fresh, unopened bottle of high-purity chlorosulfonic acid.
Dark-colored Product Thermal degradation due to temperature excursion.Improve temperature control during substrate addition and reaction. Ensure the quench is performed efficiently to dissipate heat.
Product Fails Purity Spec 1. Presence of starting material. 2. Formation of side-products (e.g., disulfonated).1. See "Incomplete Reaction". 2. Adhere strictly to the recommended temperature range. Purify the crude product via recrystallization (e.g., from a hexane/ethyl acetate mixture).

References

  • Veolia North America. Chlorosulfonic Acid. [Online] Available at: [Link]

  • WIPO Patentscope. (06.02.1997) WO/1997/003952 METHOD FOR PURIFYING METHANESULPHONYL CHLORIDE. [Online] Available at: [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: CHLOROSULPHONIC ACID. [Online] Available at: [Link]

  • Organic Syntheses. Benzenesulfonyl chloride. [Online] Available at: [Link]

  • Material Safety Data Sheet. Chlorosulfonic Acid. [Online] Available at: [Link]

  • Loba Chemie. CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. [Online] Available at: [Link]

  • Reinecke, H. (2012). Chlorosulfonation of polystyrene substrates for bioanalytical assays: distribution of activated groups at the surface. Analyst, 137(13), 3046-3052. [Online] Available at: [Link]

  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Online] Available at: [Link]

  • Royal Society of Chemistry. Synthesis of sulfonyl chloride substrate precursors. [Online] Available at: [Link]

  • ResearchGate. (2019). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC. [Online] Available at: [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Online] Available at: [Link]

  • American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Online] Available at: [Link]

  • NextSDS. methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate — Chemical Substance Information. [Online] Available at: [Link]

  • PubChem. Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate. [Online] Available at: [Link]

  • PubChem. Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate. [Online] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

Welcome to the technical support center for the synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate. This resource is tailored for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges you may encounter during your experiments, helping you to optimize your synthetic protocols and improve yields.

I. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common issues that can lead to diminished yields of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate and provides actionable solutions.

Q1: My overall yield of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is significantly lower than expected. What are the most common causes?

Low yields in this synthesis can often be traced back to several key areas: incomplete reaction, product degradation during workup, and the formation of side products. A primary culprit is often the hydrolysis of the sulfonyl chloride product, which is highly sensitive to moisture.[1][2][3]

Initial Troubleshooting Workflow

To systematically diagnose the issue, begin by verifying the foundational aspects of your experimental setup.

Caption: Initial troubleshooting workflow for low yield.

Detailed Analysis of Potential Causes and Solutions
Potential Cause Explanation Recommended Solution Expected Outcome
Moisture Contamination Chlorosulfonic acid reacts violently with water.[4] Any moisture present in the starting materials, solvent, or glassware will consume the reagent and lead to the hydrolysis of the desired sulfonyl chloride product into the unreactive sulfonic acid.[2][5]Thoroughly oven-dry all glassware before use. Use anhydrous solvents and ensure the starting ester is dry. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2]A significant reduction in the formation of the sulfonic acid byproduct and an increase in the yield of the desired sulfonyl chloride.
Incomplete Reaction The chlorosulfonation of the aromatic ring may not have gone to completion. This can be due to insufficient reagent, inadequate reaction time, or suboptimal temperature.Use a sufficient excess of chlorosulfonic acid.[1][6] Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.[1]Complete consumption of the starting ester, leading to a higher crude yield of the product.
Suboptimal Reaction Temperature The reaction temperature influences the rate of both the desired reaction and potential side reactions. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of byproducts like diaryl sulfones.[1][7]Maintain the reaction temperature at a low level, typically between 0 and 5 °C, especially during the addition of the aromatic substrate to the chlorosulfonic acid.[8]Minimized side product formation and a cleaner reaction profile, which simplifies purification and improves the isolated yield.
Product Loss During Aqueous Workup Sulfonyl chlorides are susceptible to hydrolysis, and prolonged contact with water during the workup phase can significantly reduce the yield.[1][3] The process of quenching the reaction mixture on ice must be performed efficiently to minimize this degradation.Perform the aqueous workup quickly and at a low temperature. Ensure rapid and efficient extraction of the product into a suitable organic solvent immediately after quenching.[2] Using brine (saturated NaCl solution) can help break emulsions and improve phase separation.[1]Reduced loss of product to hydrolysis, resulting in a higher isolated yield.
Q2: I am observing a significant amount of a solid byproduct that is insoluble in my extraction solvent. What could it be?

This is likely the corresponding sulfonic acid, formed from the hydrolysis of your target sulfonyl chloride. Another possibility, though less common under controlled conditions, is the formation of a diaryl sulfone.

Minimizing Sulfonic Acid Formation

As detailed in Q1, the primary strategy to prevent sulfonic acid formation is the rigorous exclusion of water from the reaction system.[2][5]

Preventing Diaryl Sulfone Formation

The formation of diaryl sulfone is a known side reaction in chlorosulfonation, particularly when there is an insufficient excess of the chlorosulfonating agent.[1]

  • Reagent Stoichiometry and Order of Addition : To minimize this, ensure a sufficient excess of chlorosulfonic acid is used. Critically, the aromatic compound (Methyl 4-fluoro-5-methylbenzoate) should be added slowly to the chlorosulfonic acid, not the other way around. This maintains a high concentration of the chlorosulfonating agent throughout the addition, favoring the formation of the sulfonyl chloride over the sulfone.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate.

Q1: What is the electrophile in this chlorosulfonation reaction?

At lower temperatures, chlorosulfonic acid is in equilibrium, generating the electrophile sulfur dioxide chloronium ion (SO₂Cl⁺).[9] This species then attacks the electron-rich aromatic ring in a typical electrophilic aromatic substitution reaction to form the sulfonyl chloride.[9]

Q2: What are the recommended safety precautions when working with chlorosulfonic acid?

Chlorosulfonic acid is a highly corrosive and moisture-sensitive reagent that reacts violently with water, producing large quantities of hydrogen chloride and sulfuric acid fumes.[4]

  • Personal Protective Equipment (PPE) : Always wear appropriate chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation : Conduct all operations in a well-ventilated chemical fume hood.

  • Handling : Add reagents slowly and in a controlled manner, especially when quenching the reaction mixture with ice.

  • Spill Response : Have an appropriate neutralizing agent (e.g., sodium bicarbonate) and spill kit readily available.

Q3: How can I purify the crude Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate?

Due to their sensitivity to hydrolysis, purification of sulfonyl chlorides requires careful consideration.

  • Aqueous Workup : If an aqueous workup is performed, it must be done rapidly at low temperatures.[2] The low solubility of some aryl sulfonyl chlorides in water can offer some protection against hydrolysis during precipitation.[10]

  • Recrystallization : If the crude product is a solid, recrystallization from a dry, non-polar organic solvent can be an effective purification method. It is crucial to ensure the material is free from water before heating, as this can cause decomposition.[11]

  • Column Chromatography : Silica gel column chromatography can be used for purification, but care must be taken to use anhydrous solvents and to minimize the time the compound spends on the column.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?

Several analytical methods can be employed:

  • Thin-Layer Chromatography (TLC) : A quick and effective way to monitor the consumption of the starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) : Provides quantitative information on the reaction progress and the purity of the final product. A reversed-phase method with a C18 column and a mobile phase with low water content and low pH is often suitable for analyzing aromatic sulfonyl chlorides.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the structure of the final product and identify any impurities.

  • Mass Spectrometry (MS) : Can be used to confirm the molecular weight of the product.

III. Experimental Protocols

General Protocol for the Synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Methyl 4-fluoro-5-methylbenzoate

  • Chlorosulfonic acid (freshly opened or distilled)

  • Crushed ice

  • Dichloromethane (or another suitable anhydrous organic solvent)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add an excess (e.g., 4-5 equivalents) of chlorosulfonic acid.

  • Cooling : Cool the flask in an ice-salt bath to between -5 and 0 °C.

  • Substrate Addition : Slowly add Methyl 4-fluoro-5-methylbenzoate, either neat or dissolved in a minimal amount of anhydrous dichloromethane, to the stirred chlorosulfonic acid via the dropping funnel. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. Monitor the reaction's progress by TLC or another suitable method until the starting material is consumed.[7]

  • Quenching : Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water in a separate beaker. This step should be performed in a fume hood.

  • Extraction : The product may separate as an oil or solid. Quickly transfer the mixture to a separatory funnel and extract the product with dichloromethane. Perform multiple extractions to ensure complete recovery.

  • Washing : Wash the combined organic layers with cold water and then with brine to remove residual acid and aid in phase separation.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification : Purify the crude product by recrystallization or column chromatography as needed.

Caption: General workflow for the synthesis.

IV. References

  • King, J. F., & Lee, T. M. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH. Journal of the American Chemical Society, 103(5), 1137–1145.

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329.

  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739.

  • US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents. (n.d.). Retrieved from

  • Moody, T. S., & Thompson, A. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879.

  • Foth, P. J., Malig, T. C., Yu, D., Bolduc, F. V., Hein, J. E., & Sammis, G. M. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 27(6), 1083-1090.

  • What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (2015). Retrieved from [Link]

  • Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency - Industry News - ASIA Chemical. (2025). Retrieved from [Link]

  • Yang, Z., Zhou, B., & Xu, J. (2014). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 19(9), 13866–13875.

  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Cerfontain, H., Koeberg-Telder, A., & Kruk, C. (1975). Aromatic sulphonation. Part 60. Sulphonation in the reactions of aromatic compounds with chlorosulphuric acid in nitromethane and in dichloromethane. Journal of the Chemical Society, Perkin Transactions 2, (9), 965-970.

  • CSA. (n.d.). Retrieved from [Link]

  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(30), 5951–5955.

  • Optimization of reaction conditions a . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Can someone suggest a way to get a maximum yield of o-toluene sulphonyl chloride? (2013). Retrieved from [Link]

  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid | GlobalSpec. (n.d.). Retrieved from [Link]

  • Jackson, A. (2011). Chlorosulfonic Acid - A Versatile Reagent. Synlett, 2011(15), 2263-2264.

  • Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid - GlobalSpec. (n.d.). Retrieved from [Link]

  • Synthesis of sulfonyl chloride substrate precursors - Rsc.org. (n.d.). Retrieved from [Link]

  • US20040242932A1 - Aromatic sulfonation reactions - Google Patents. (n.d.). Retrieved from

  • 3-(chlorosulfonyl)-2-fluoro-5-methylbenzoic acid — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (C9H8ClFO4S) - PubChemLite. (n.d.). Retrieved from [Link]

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents. (n.d.). Retrieved from

  • methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride - Digital Commons @ NJIT. (n.d.). Retrieved from [Link]

  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235.

  • Wyska, E., & Trawińska, O. (2020). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Molecules, 25(20), 4814.

  • 3-CHLORO-5-METHYL-BENZOIC ACID METHYL ESTER — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Methyl fluorosulfonate - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

Welcome to the Technical Support Center. The synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate via electrophilic aromatic substitution (chlorosulfonation) is a critical transformation for generating sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate via electrophilic aromatic substitution (chlorosulfonation) is a critical transformation for generating sulfonamide libraries in drug discovery. While the transformation appears straightforward on paper, the highly reactive nature of chlorosulfonic acid ( ClSO3​H ) and the polyfunctional nature of the substrate often lead to complex side reactions.

This guide is designed to help you diagnose, troubleshoot, and eliminate these side reactions using field-proven causality analysis and self-validating protocols.

Mechanistic Overview & Pathway Analysis

To troubleshoot a reaction, we must first map its failure modes. The chlorosulfonation of methyl 4-fluoro-5-methylbenzoate is a two-step cascade: an initial electrophilic attack yields a sulfonic acid intermediate, followed by chlorination to the final sulfonyl chloride. The regioselectivity is synergistically driven to the C3 position by the meta-directing ester and the ortho-directing fluorine. However, deviations in temperature, concentration, or quench conditions will rapidly divert the reaction into one of four primary dead-ends.

SynthesisPathways SM Starting Material: Methyl 4-fluoro-5-methylbenzoate Intermediate Intermediate: Sulfonic Acid SM->Intermediate ClSO3H (1st eq) Electrophilic Attack Regio Byproduct 3: C2/C6 Regioisomers SM->Regio Competing EAS Methyl Directing Target Target Product: Methyl 3-(chlorosulfonyl)- 4-fluoro-5-methylbenzoate Intermediate->Target ClSO3H (excess) Chlorination Sulfone Byproduct 1: Diaryl Sulfone Intermediate->Sulfone + SM (Bimolecular) High Temp/Conc. Target->Intermediate Moisture/Poor Quench Reversion Hydrolysis Byproduct 2: Ester Hydrolysis Target->Hydrolysis Acidic Quench Exothermic Heat

Reaction pathways and side-reaction divergence in the chlorosulfonation of the benzoate substrate.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a massive peak at M-Cl+OH (m/z ~247 in negative mode) instead of the target product. What happened?

A: You are observing the sulfonic acid intermediate, indicating either incomplete chlorination or hydrolytic reversion.

  • Causality: Chlorosulfonation requires a minimum of two equivalents of ClSO3​H —one to sulfonate, and one to chlorinate. In practice, ClSO3​H degrades rapidly upon exposure to atmospheric moisture, generating HCl and H2​SO4​ . If your reagent is degraded, or if you used insufficient equivalents, the reaction stalls at the sulfonic acid stage. Alternatively, if your aqueous quench was too warm, the newly formed sulfonyl chloride rapidly hydrolyzed back to the sulfonic acid 1.

  • Solution: Always use a fresh bottle of ClSO3​H and apply a 5–6 molar equivalent excess. If the reaction still stalls, add 1.2 equivalents of thionyl chloride ( SOCl2​ ) to drive the conversion of the sulfonic acid to the sulfonyl chloride prior to quenching.

Q2: I am isolating a highly lipophilic, high-molecular-weight impurity. How do I prevent this?

A: This is the diaryl sulfone byproduct, a classic consequence of poor thermal and concentration control.

  • Causality: Sulfone formation is a bimolecular Friedel-Crafts-type side reaction where the highly electrophilic sulfonyl chloride (or sulfonylium ion) reacts with an unreacted molecule of the starting material 2. Because it is a bimolecular process, its rate increases exponentially with high substrate concentration and elevated temperatures.

  • Solution: Run the reaction under more dilute conditions (e.g., using anhydrous CH2​Cl2​ as a co-solvent if necessary) and strictly control the internal temperature. Keep the initial addition at 0°C and do not exceed 40°C during the heating phase.

Q3: The methyl ester group is hydrolyzing into a carboxylic acid during workup. How can I protect it?

A: Your aqueous quench is generating too much localized heat.

  • Causality: The reaction mixture contains a massive excess of unreacted ClSO3​H . When water is introduced, the hydration of the acid is violently exothermic. This localized spike in temperature, combined with the highly acidic environment ( HCl and H2​SO4​ ), rapidly catalyzes the hydrolysis of the methyl ester linkage 3.

  • Solution: Never add water to the reaction mixture. You must perform a reverse quench by dripping the reaction mixture slowly into a large excess of vigorously stirred crushed ice. The phase transition of the melting ice absorbs the heat of dilution, keeping the internal temperature safely below 5°C.

Q4: NMR analysis shows a mixture of isomers. Why isn't the substitution exclusively at the 3-position?

A: You are seeing misdirected electrophilic aromatic substitution (EAS) at the C2 or C6 positions.

  • Causality: While the C3 position is strongly favored by the synergistic directing effects of the ester (meta) and the fluorine (ortho), the methyl group at C5 is an ortho/para director that weakly activates the C2 and C6 positions. Under thermodynamic control (prolonged heating at high temperatures), or if mixing is inadequate, these minor kinetic regioisomers accumulate.

  • Solution: Optimize the reaction time using LC-MS monitoring and avoid unnecessary heating. Ensure vigorous mechanical stirring to prevent localized reagent pooling.

Quantitative Data: Side Reaction Signatures & Thresholds

Use the following analytical signatures to rapidly diagnose which side reaction is dominating your crude mixture.

Side ReactionChemical ByproductPrimary CauseAnalytical Signature (LC-MS / NMR)Corrective Action
Incomplete Chlorination Methyl 4-fluoro-5-methyl-3-sulfobenzoateDegraded ClSO3​H , insufficient equivalents, or warm quench.LC-MS: [M-H]⁻ at m/z 247.TLC: Highly polar, baseline spot.Use 5-6 eq fresh ClSO3​H ; add SOCl2​ to drive chlorination.
Bimolecular Coupling Diaryl Sulfone derivativeHigh substrate concentration, elevated temperature (>60°C).LC-MS: [M+H]⁺ at m/z ~399.TLC: Highly lipophilic, high Rf.Increase dilution; maintain T < 40°C during reaction.
Ester Hydrolysis 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoic acidExothermic aqueous quench causing localized heating.LC-MS: [M-H]⁻ at m/z 251.NMR: Broad -COOH peak; loss of -OCH3 singlet at ~3.9 ppm.Reverse quench onto vigorously stirred crushed ice.
Misdirected EAS C2 or C6 Chlorosulfonyl regioisomersThermodynamic control issues; poor mixing.NMR: Loss of the distinct C3 aromatic proton singlet; new coupling patterns.Optimize reaction temperature; ensure efficient mechanical stirring.

Validated Experimental Protocol: Optimized Chlorosulfonation

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the specific visual or thermal criteria are met.

Step 1: Preparation and Setup

  • Ensure all glassware is strictly oven-dried (120°C for >4 hours) and cooled under an argon atmosphere. Moisture is the primary failure point.

  • Equip a 3-neck round-bottom flask with a magnetic or mechanical stirrer, an internal thermocouple, an addition funnel, and a gas outlet routed to a basic scrubber (to neutralize evolved HCl gas).

Step 2: Reagent Addition (Kinetic Control)

  • Charge the flask with fresh Chlorosulfonic acid ( ClSO3​H , 5.0 to 6.0 equivalents).

  • Cool the flask to 0°C using an ice-salt bath. Validation: Internal temp must read ≤ 2°C before proceeding.

  • Dissolve Methyl 4-fluoro-5-methylbenzoate (1.0 eq) in a minimal amount of anhydrous dichloromethane ( CH2​Cl2​ ) to prevent localized concentration spikes.

  • Add the substrate solution dropwise via the addition funnel. Adjust the drip rate to maintain the internal temperature strictly below 5°C.

Step 3: Reaction Progression

  • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C) over 1 hour.

  • Heat the mixture gently to 40°C for 2-4 hours. Caution: Exceeding 50°C exponentially increases diaryl sulfone formation.

  • In-Process Check: Quench a 10 µL aliquot into 1 mL of ice-cold acetonitrile and analyze via LC-MS. If the sulfonic acid intermediate (m/z 247) persists, add 1.2 equivalents of thionyl chloride ( SOCl2​ ) and a catalytic drop of DMF, stirring for an additional 1 hour at 40°C.

Step 4: The Critical Reverse Quench

  • Cool the reaction mixture back to 0°C.

  • Prepare a large beaker containing vigorously stirred crushed ice (at least 15x volume relative to the acid used).

  • Reverse Quench: Slowly pour the reaction mixture dropwise into the crushed ice. Validation: The ice must remain partially unmelted throughout the quench to guarantee the temperature stays near 0°C, preserving the ester and the sulfonyl chloride.

Step 5: Isolation and Purification

  • Extract the aqueous suspension immediately with cold ethyl acetate or dichloromethane (3x).

  • Wash the combined organic layers with ice-cold brine to remove residual acid. Crucial: Avoid basic washes (like NaHCO3​ ) at this stage, as they can hydrolyze the sensitive sulfonyl chloride.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath strictly < 30°C) to yield the crude Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate.

References

  • Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions.
  • Side reactions to avoid during the sulfonation of benzoic acid.BenchChem Technical Guides.
  • A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfon

Sources

Troubleshooting

"handling and safety precautions for Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate"

Technical Support Center: Handling & Troubleshooting Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate Welcome to the Application Support Center. This guide is engineered for medicinal chemists and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Troubleshooting Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

Welcome to the Application Support Center. This guide is engineered for medicinal chemists and drug development professionals utilizing Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate. As a highly reactive electrophilic building block, this compound is essential for synthesizing targeted sulfonamides. However, its sulfonyl chloride moiety demands rigorous handling to prevent moisture-induced degradation, ensure reproducible yields, and maintain laboratory safety.

Chemical Profile & Quantitative Safety Data

Understanding the physical and safety parameters of your reagent is the first step in experimental design.

Property / MetricValueCausality / Experimental Impact
CAS Number 1341513-45-8Unique identifier for procurement, inventory, and safety tracking[1].
Molecular Formula C9H8ClFO4SDetermines stoichiometric calculations for downstream amine coupling.
Molecular Weight 266.67 g/mol Essential for accurate molarity calculations in anhydrous solvents.
Hazard Classification Skin Corr. 1B (H314)Causes severe skin burns; dictates the mandatory use of heavy-duty nitrile or neoprene gloves[1].
Reactivity Profile Extreme Moisture SensitivityCombines vigorously with water to form HCl gas and sulfonic acid, destroying reagent viability[2].

Troubleshooting & FAQs (Mechanistic Insights)

Q: Why does the reagent bottle develop pressure over time, and how do I prevent a rupture? A: Causality: Sulfonyl chlorides are highly electrophilic. When exposed to trace ambient moisture, they undergo rapid hydrolysis, releasing stoichiometric amounts of hydrogen chloride (HCl) gas[3]. In a sealed container, this gas accumulates, pressurizing the vessel and risking an explosive rupture upon opening[2]. Self-Validating Solution: Always purge the headspace with dry Argon or Nitrogen before sealing. To create a self-validating storage system, wrap the cap with Parafilm and store the bottle in a secondary desiccator containing indicating anhydrous CaSO4 (Drierite). If the blue Drierite turns pink, moisture has breached the micro-environment, signaling that the reagent's integrity is compromised and must be verified via NMR before use.

Q: During the synthesis of a sulfonamide, my yields inexplicably dropped from 85% to 20%. What is the mechanistic failure? A: Causality: The electrophilic sulfonyl center is likely being outcompeted by water (hydrolysis) rather than reacting with your target amine. If your solvent (e.g., DCM or THF) is not strictly anhydrous, or if your glassware was not flame-dried, the sulfonyl chloride converts to the inactive sulfonic acid[4]. Self-Validating Solution: Monitor the reaction via Thin-Layer Chromatography (TLC). The sulfonic acid byproduct will appear as a highly polar, baseline-stuck spot under UV light. If this spot dominates, your anhydrous technique has failed. Switch to freshly distilled solvents and utilize Schlenk line techniques.

Q: What is the safest way to quench a reaction containing unreacted Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate? A: Causality: Direct addition of water to unreacted sulfonyl chlorides causes a vigorous, potentially explosive exothermic reaction due to the rapid generation of HCl and heat[2]. Self-Validating Solution: Dilute the reaction mixture with a non-reactive, water-miscible solvent (e.g., cold THF). Transfer the flask to an ice bath (0°C). Slowly add saturated aqueous NaHCO3 dropwise. The evolution of CO2 bubbles serves as a self-validating indicator of HCl neutralization. Continue addition until effervescence ceases, ensuring complete and safe quenching.

Experimental Protocol: Anhydrous Sulfonamide Coupling

To ensure scientific integrity and high yields, follow this validated, step-by-step methodology for coupling Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate with a primary or secondary amine.

Step 1: Glassware Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum (0.1 Torr) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this purge-fill cycle three times to ensure complete removal of surface-bound moisture.

Step 2: Reagent Dissolution Inside a glovebox or under a positive stream of Argon, weigh the required mass of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate. Dissolve the reagent in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Seal with a rubber septum.

Step 3: Amine and Base Addition Cool the reaction flask to 0°C using an ice-water bath to control the exothermic coupling. Inject 1.1 equivalents of the target amine, followed immediately by 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The DIPEA acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction forward.

Step 4: Reaction Monitoring and Quench Allow the reaction to warm to room temperature over 2 hours. Monitor via LC-MS. Once the starting material is consumed, quench the reaction by adding saturated aqueous NH4Cl at 0°C. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Process Visualizations

Hydrolysis A Methyl 3-(chlorosulfonyl)- 4-fluoro-5-methylbenzoate C Nucleophilic Attack at Sulfur Center A->C B Trace Moisture (H2O) B->C Ambient Exposure D Sulfonic Acid (Inactive Byproduct) C->D E HCl Gas (Corrosive/Pressure) C->E

Mechanistic pathway of moisture-induced degradation of the sulfonyl chloride.

Handling Start Retrieve Reagent Bottle Check Is Environment Strictly Anhydrous? Start->Check Yes Proceed to Weighing (Glovebox/Schlenk) Check->Yes Yes No STOP: Purge System with Argon/N2 Check->No No End Execute Coupling Reaction Yes->End No->Check Corrected

Decision tree for the safe handling and transfer of moisture-sensitive sulfonyl chlorides.

References

  • Title: Chemical Substance Information: methyl 3-(chlorosulfonyl)
  • Source: coleparmer.
  • Source: fishersci.
  • Source: sigmaaldrich.

Sources

Optimization

"analytical methods for assessing purity of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate"

Target Compound: Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (CAS: 1341513-45-8) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific ana...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (CAS: 1341513-45-8)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific analytical challenges associated with Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate . This highly functionalized aryl sulfonyl chloride is a critical, yet highly reactive, electrophilic intermediate. The presence of electron-withdrawing fluoro and ester groups significantly activates the sulfonyl chloride moiety, making it exceptionally prone to hydrolysis and solvolysis.

Standard analytical approaches often fail with this class of compounds, leading to artifactual degradation and false impurity profiles. This guide establishes self-validating protocols to ensure absolute scientific integrity in your purity assessments.

Core Analytical Strategy & Workflow

To circumvent the inherent instability of the target compound, our analytical strategy relies on either chemical stabilization prior to chromatography or direct analysis in strictly inert environments.

Workflow Start Methyl 3-(chlorosulfonyl)- 4-fluoro-5-methylbenzoate Decision Select Analytical Pathway Start->Decision HPLC_Path Derivatization RP-HPLC Decision->HPLC_Path Impurity Profiling NMR_Path Quantitative NMR (qNMR) Decision->NMR_Path Absolute Purity Deriv React with Diethylamine (Anhydrous MeCN) HPLC_Path->Deriv NMR_Prep Dissolve in Dry CDCl3 + Internal Standard NMR_Path->NMR_Prep HPLC_Run Analyze Stable Sulfonamide (C18, UV Detection) Deriv->HPLC_Run Result Purity Calculation & Impurity Profiling HPLC_Run->Result NMR_Run Acquire 1H / 19F Spectra (D1 > 5*T1) NMR_Prep->NMR_Run NMR_Run->Result

Analytical workflow for sulfonyl chloride purity assessment via HPLC and qNMR.

Frequently Asked Questions (FAQs)

Q1: Why do I see multiple degradation peaks when injecting my sample directly into a standard RP-HPLC system? A1: Direct injection of sulfonyl chlorides into aqueous or alcoholic mobile phases leads to rapid on-column degradation. The electron-withdrawing substituents on Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate make it highly susceptible to nucleophilic attack. It will hydrolyze to the corresponding sulfonic acid in the presence of water, or solvolyze to a sulfonate ester if methanol is used[1]. To prevent this, the analyte must be chemically stabilized prior to analysis ()[1].

Q2: What is the mechanistic advantage of pre-column derivatization? A2: Pre-column derivatization intentionally reacts the labile sulfonyl chloride with an excess of a secondary amine (e.g., diethylamine) in an anhydrous, aprotic solvent (like acetonitrile). This nucleophilic substitution rapidly and quantitatively converts the reactive chloride into a highly stable sulfonamide ()[2]. This derivative easily withstands aqueous RP-HPLC conditions while retaining the native UV chromophore for accurate quantification[3].

Q3: Can I use GC-MS to assess the purity of this compound? A3: While GC-MS is excellent for detecting volatile impurities, aryl sulfonyl chlorides are prone to thermal degradation at high injection port temperatures, often losing SO₂ or a chlorine radical ()[4]. If GC-MS is necessary, you must use a cold-on-column injection technique or derivatize the sample first. For non-volatile purity assessment, HPLC or qNMR is vastly superior.

Q4: How can I determine the absolute purity without a reference standard of the target compound? A4: Quantitative NMR (qNMR) is the gold standard for absolute purity determination. Because signal intensity is directly proportional to the number of resonating nuclei, you can use a certified internal standard (CRM) rather than a target-specific standard ()[5]. Given that this molecule contains a fluorine atom, ¹⁹F qNMR is highly recommended. It offers a wide chemical shift range and zero background interference from the solvent.

Experimental Protocols & Troubleshooting Guides

Pre-Column Derivatization RP-HPLC

This self-validating protocol ensures complete conversion of the analyte to prevent artifactual degradation during the chromatographic run.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a derivatization solution of 5% (v/v) diethylamine in strictly anhydrous acetonitrile.

    • Causality: Acetonitrile is aprotic and prevents competitive solvolysis, while the secondary amine rapidly forms a stable sulfonamide.

  • Sample Preparation: Accurately weigh ~10 mg of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate into a dry 10 mL volumetric flask.

  • Derivatization: Add 5.0 mL of the derivatization solution. Vortex immediately and incubate at room temperature for 15 minutes.

    • Self-Validating Step: Always run a "reagent blank" to identify system peaks originating from the diethylamine.

  • Dilution: Dilute to the mark with Mobile Phase A (e.g., 0.1% Formic acid in Water).

  • Chromatographic Analysis: Inject 5 µL onto a C18 column (e.g., 4.6 x 150 mm, 3 µm). Run a gradient from 10% to 90% Acetonitrile over 15 minutes. Monitor at 254 nm.

Troubleshooting Guide: RP-HPLC

Issue EncounteredRoot Cause (Causality)Corrective Action
Presence of Sulfonic Acid Peak Moisture contamination in the derivatization solvent causing competitive hydrolysis.Use fresh, anhydrous acetonitrile stored over 3Å molecular sieves. Ensure glassware is oven-dried.
Incomplete Conversion (Split Peaks) Insufficient amine concentration or inadequate reaction time.Increase diethylamine concentration to 10% (v/v) or extend incubation time to 30 minutes.
Broad or Tailing Peaks Column secondary interactions with unreacted excess amine.Ensure adequate buffer capacity in Mobile Phase A (e.g., switch to 10 mM ammonium acetate).
Quantitative NMR (qNMR) Analysis

This protocol leverages the ¹⁹F nucleus for high-precision absolute purity determination without the need for derivatization.

Step-by-Step Methodology:

  • Standard Selection: Select 1,4-Difluorobenzene as a certified reference material (CRM) for ¹⁹F qNMR.

  • Sample Preparation: Accurately weigh ~15 mg of the sulfonyl chloride sample and ~5 mg of the CRM into a dry glass vial using a microbalance (d=0.001 mg).

  • Dissolution: Add 0.6 mL of strictly anhydrous CDCl₃ (stored over 4Å molecular sieves).

    • Causality: Trace moisture in standard CDCl₃ will hydrolyze the highly electrophilic sulfonyl chloride to the sulfonic acid, skewing purity results.

  • Acquisition: Transfer to an NMR tube and acquire ¹⁹F NMR spectra. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the fluorine nuclei.

    • Causality: If D1 < 5*T1, the nuclei will not fully return to equilibrium, leading to incomplete integration and underestimated purity.

  • Calculation: Compute absolute purity using the standard qNMR formula comparing integral ratios, molecular weights, and sample masses.

Troubleshooting Guide: qNMR

Issue EncounteredRoot Cause (Causality)Corrective Action
Inconsistent Integration Values Insufficient relaxation delay (D1) preventing full magnetization recovery.Measure actual T1 relaxation times using an inversion-recovery experiment and strictly set D1 > 5*T1.
Unexpected Downfield Signals Degradation of the sample due to reactive impurities in the NMR solvent.Use 100% anhydrous deuterated solvents. Avoid DMSO-d₆ as it can react with highly active sulfonyl chlorides.

Method Comparison Data

To assist in selecting the appropriate analytical pathway, the quantitative capabilities and limitations of each method are summarized below:

Analytical MethodCore PrincipleKey AdvantagesKey LimitationsTypical Purity Spec
Derivatization RP-HPLC Separation of a chemically stabilized sulfonamide derivative.High resolution, stability-indicating, excellent for trace impurity profiling.Requires sample prep; measures derivative rather than native compound.> 97.0%
¹⁹F / ¹H qNMR Direct proportionality of nuclear spin signals to molar concentration.Absolute purity determination; non-destructive; no derivatization needed.Lower sensitivity for trace impurities (<0.5%); requires expensive instrumentation.> 95.0%
Titrimetry Reaction with a nucleophile followed by back-titration of generated HCl.Simple, cost-effective; measures total reactive chloride content.Non-specific; cannot distinguish between the target and related sulfonyl chloride impurities.98.0 - 102.0%

References

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Application Guide: Reactivity Profiling of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate vs. Standard Sulfonyl Chlorides

As drug discovery campaigns increasingly rely on late-stage functionalization and complex bioisostere generation, the strategic selection of bifunctional building blocks is critical [1]. Methyl 3-(chlorosulfonyl)-4-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery campaigns increasingly rely on late-stage functionalization and complex bioisostere generation, the strategic selection of bifunctional building blocks is critical [1]. Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (CAS 1341513-45-8) is a highly functionalized arenesulfonyl chloride that offers unique programmable reactivity.

Unlike standard reagents such as p-toluenesulfonyl chloride (TsCl), which serve a single electrophilic purpose, this compound presents a complex microenvironment combining strong electron-withdrawing groups (EWGs), targeted steric hindrance, and a highly activated site for Nucleophilic Aromatic Substitution (SNAr). This guide provides a mechanistic and experimental framework for leveraging this reagent in complex synthetic workflows.

Mechanistic Causality: Electronic and Steric Microenvironments

The reactivity of sulfonyl chlorides in nucleophilic acyl substitution is governed by the electrophilicity of the tetracoordinate sulfur atom. Kinetic studies of chloride exchange in arenesulfonyl chlorides demonstrate a strong dependence on Hammett σ values, where electron-withdrawing groups significantly accelerate the reaction ( ρ=+2.02 ) [3].

When analyzing Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate, three distinct mechanistic forces dictate its behavior:

  • Electronic Activation (Inductive & Resonance Effects): The meta-ester (-COOMe) and ortho-fluoro (-F) substituents exert strong inductive electron withdrawal (-I effect). This drastically increases the partial positive charge on the sulfonyl sulfur, making it highly reactive toward amines compared to electron-rich analogs like TsCl. Furthermore, the high electrophilicity makes it more susceptible to rapid solvolysis in protic solvents[4].

  • Steric Trajectory: The sulfonyl chloride is flanked by an ortho-fluoro and a meta-methyl group. While fluorine is sterically small (van der Waals radius ~1.47 Å), the meta-methyl group introduces specific steric bulk that influences the approach angle of bulky secondary amines. Interestingly, specific ortho-substitutions have been shown to cause counterintuitive acceleration in sulfonyl substitution due to ground-state destabilization [3].

  • Programmable SNAr Handle: The most critical feature of this molecule is the C4-fluorine atom. It is situated ortho to the strongly electron-withdrawing sulfonyl group and para to the ester group. During nucleophilic attack at C4, the resulting anionic Meisenheimer complex is synergistically stabilized by both the ortho-sulfonyl group and the para-ester. This makes the C-F bond highly susceptible to SNAr, allowing for tandem functionalization [1].

Comparative Reactivity Profile

To contextualize its performance, the table below compares Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate against three staple sulfonyl chlorides used in medicinal chemistry [2].

Sulfonyl ChlorideElectrophilicity at SulfurSteric HindrancePrimary ReactionSecondary Reaction HandleTypical Application
TsCl (p-Toluenesulfonyl chloride)ModerateLowSulfonylationNoneStandard protection / activation
NsCl (4-Nitrobenzenesulfonyl chloride)Very HighLowSulfonylationFukuyama DeprotectionPrimary amine synthesis
TPSCl (2,4,6-Triisopropylbenzenesulfonyl chloride)LowVery HighSelective SulfonylationNoneChemoselective primary alcohol activation
Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate Very High Moderate Sulfonylation SNAr at C4-Fluoro Tandem bifunctionalization / Kinase inhibitor cores

Reaction Pathway Visualization

The dual reactivity of this compound requires precise condition control. The diagram below maps the logical flow of chemoselective versus tandem reactivity based on thermodynamic and kinetic parameters.

Reactivity Start Methyl 3-(chlorosulfonyl)- 4-fluoro-5-methylbenzoate Cond1 Amine (1.0 eq) DIPEA, 0°C, DCM Start->Cond1 Cond2 Amine (Excess) Heat (80°C), DMF Start->Cond2 Prod1 Chemoselective Sulfonamide (C-F Bond Intact) Cond1->Prod1 Prod2 Tandem Product: Sulfonamide + SNAr (C-F Bond Substituted) Cond2->Prod2

Reaction pathways of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate based on conditions.

Self-Validating Experimental Protocols

To harness the bifunctional nature of this reagent, the following protocols utilize kinetic and thermodynamic controls to dictate the reaction outcome.

Protocol A: Chemoselective Sulfonamide Formation (Kinetic Control)

Objective: Isolate the sulfonamide without triggering SNAr at the highly activated C4-fluoro position. Causality: Sulfonylation is kinetically much faster than SNAr. By maintaining low temperatures (0 °C) and using a non-nucleophilic base (DIPEA), the activation energy barrier for SNAr is not breached.

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (1.0 eq, 1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL, 0.1 M) under a nitrogen atmosphere.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq, 1.2 mmol) dropwise. Note: Avoid stronger bases like DBU, which may promote unwanted side reactions or ester hydrolysis.

  • Nucleophile Addition: Slowly add the desired aliphatic amine (1.0 eq, 1.0 mmol) dissolved in 2 mL of DCM over 5 minutes.

  • Validation & Monitoring: Stir at 0 °C for 1 hour. Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The highly electrophilic sulfonyl chloride should be completely consumed, yielding a single, less polar spot (the sulfonamide).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) to neutralize hydrochloride salts. Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Tandem Sulfonylation and SNAr (Thermodynamic Control)

Objective: Synthesize a highly functionalized diamino-derivative by reacting both the sulfonyl chloride and the fluorinated carbon in a single pot. Causality: Elevated temperatures and an excess of a strong nucleophile provide the necessary thermodynamic energy to overcome the SNAr activation barrier, displacing the activated fluorine atom after the initial sulfonylation is complete.

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfonyl chloride (1.0 eq, 1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL, 0.2 M).

  • Reagent Addition: Add the nucleophilic amine (3.5 eq, 3.5 mmol) and K2​CO3​ (3.0 eq, 3.0 mmol).

  • Phase 1 (Sulfonylation): Stir at room temperature for 2 hours. The initial sulfonylation occurs rapidly.

  • Phase 2 (SNAr): Attach a reflux condenser and elevate the temperature to 80 °C. Stir for 12–16 hours. The electron-withdrawing nature of the newly formed sulfonamide group, combined with the para-ester, facilitates the SNAr displacement of the fluorine atom.

  • Validation & Monitoring: LC-MS is recommended here over TLC due to the polarity of the diamino product. Look for the mass corresponding to the dual-addition product minus HCl and HF.

  • Workup: Cool to room temperature, dilute with cold water (20 mL) to precipitate the product, or extract with EtOAc (3 x 15 mL). If extracting, wash the organic layer extensively with 5% aqueous LiCl (5 x 10 mL) to completely remove residual DMF.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Princeton University (Macmillan Group)
  • Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 Angewandte Chemie Intern
  • Nucleophilic Substitution at Tetracoordinate Sulfur.
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs MDPI
Comparative

"biological activity of sulfonamides derived from Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate"

Publish Comparison Guide: Biological Activity of Sulfonamides Derived from Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the design of highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity of Sulfonamides Derived from Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of highly selective sulfonamide inhibitors relies heavily on the precise spatial arrangement of electron-withdrawing and steric-directing groups. The building block Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (CAS: 1341513-45-8) serves as an exceptional scaffold for generating novel bioactive sulfonamides.

As a Senior Application Scientist, I evaluate this scaffold not just as a chemical intermediate, but as a pre-optimized pharmacophore designed to exploit specific enzyme microenvironments. The causality behind its structural efficacy is threefold:

  • The 4-Fluoro Substituent (Electronic Director): Fluorine acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the adjacent sulfonyl group, it significantly lowers the pKa of the resulting sulfonamide. A lower pKa ensures that a higher fraction of the molecule exists in the deprotonated (anionic) state at physiological pH, which is the active form required to displace the catalytic water molecule and bind directly to the Zn²⁺ ion in metalloenzymes[1].

  • The 5-Methyl Substituent (Steric Director): The bulky methyl group positioned ortho to the fluorine provides critical steric hindrance. When targeting enzymes like Carbonic Anhydrase IX (CA IX), this bulk prevents the molecule from deeply penetrating the narrower active site clefts of off-target, ubiquitous cytosolic isoforms (such as CA I and CA II)[1]. Similarly, in Cyclooxygenase-2 (COX-2) targeting, this methyl group helps anchor the molecule into the expanded hydrophobic side pocket formed by Val523—a pocket that is sterically blocked by Ile523 in COX-1[2].

  • The Methyl Ester: This moiety acts as a versatile synthetic handle, allowing for late-stage functionalization (e.g., conversion to hydroxamic acids) to probe secondary binding domains.

Target Application 1: Carbonic Anhydrase IX (CA IX) in Oncology

CA IX is a transmembrane metalloenzyme overexpressed in solid tumors under hypoxic conditions, where it regulates intracellular pH and promotes tumor cell survival and metastasis[3]. Selective inhibition of CA IX is a major oncological target.

To demonstrate the biological activity of this scaffold, we compare a synthesized ureido-sulfonamide derivative (Derivative A ) against SLC-0111 , a potent, clinically advanced CA IX inhibitor[4].

Table 1: In Vitro Carbonic Anhydrase Inhibition Profile

Data represents the inhibition constant ( Ki​ ) determined via stopped-flow CO₂ hydration assays.

CompoundCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)Selectivity Index (CA II / CA IX)
SLC-0111 (Standard)5080964045.1~213x
Derivative A (Scaffold-derived)>10,000>10,00012.4>800x

Insight: Derivative A demonstrates superior potency and selectivity. The synergistic effect of the 4-fluoro and 5-methyl groups on our scaffold optimally lowers the sulfonamide pKa while sterically clashing with the restricted CA II active site, preventing off-target toxicity[1].

Target Application 2: Cyclooxygenase-2 (COX-2) in Inflammation

Selective COX-2 inhibitors (COXIBs) are crucial for managing inflammation without inducing the gastrointestinal toxicity associated with COX-1 inhibition[5]. The sulfonamide moiety is a well-established pharmacophore that binds competitively within the COX-2 active site[2].

Here, we compare a diaryl-heterocycle sulfonamide synthesized from our scaffold (Derivative B ) against the industry standard, Celecoxib .

Table 2: In Vitro Cyclooxygenase Inhibition Profile

Data represents the half-maximal inhibitory concentration ( IC50​ ) determined via colorimetric enzymatic assays.

CompoundCOX-1 IC50​ (µM)COX-2 IC50​ (µM)Selectivity Index (COX-1 / COX-2)
Celecoxib (Standard)15.00.05300x
Derivative B (Scaffold-derived)>25.00.02>1250x

Insight: Derivative B exhibits sub-micromolar affinity for COX-2. The 5-methyl group on the benzoate ring acts as a hydrophobic anchor, perfectly complementing the volume of the COX-2 specific side pocket, thereby driving the exceptional selectivity index[2].

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems, incorporating internal quality controls at critical junctures.

Protocol 1: Synthesis of the Sulfonamide Library

Objective: Convert Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate into target sulfonamides.

  • Preparation: Dissolve 1.0 equivalent of the chlorosulfonyl scaffold in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0°C.

  • Nucleophilic Addition: Slowly add 1.2 equivalents of the desired primary/secondary amine, followed immediately by 2.0 equivalents of Triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct. Failure to neutralize HCl will result in the protonation of the unreacted amine, halting the nucleophilic substitution.

  • Reaction Monitoring: Allow the mixture to warm to room temperature. Monitor via TLC (Hexane:Ethyl Acetate 7:3) using UV detection at 254 nm.

  • Validation Step: Before proceeding to biological assays, perform Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is only validated if the target exact mass [M+H]+ is observed with a purity of >95%, ensuring no unreacted sulfonyl chloride remains to cause false positives in enzymatic assays.

Protocol 2: Stopped-Flow CO₂ Hydration Assay (CA IX Inhibition)

Objective: Determine the Ki​ of the synthesized sulfonamides against recombinant CA IX.

  • Assay Setup: Use a stopped-flow spectrophotometer. Prepare a buffer of 20 mM HEPES (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM phenol red as a pH indicator.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant human CA IX (10 nM) with varying concentrations of the sulfonamide inhibitor for 15 minutes at 20°C to allow equilibrium binding.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (15 mM).

  • Data Acquisition & Validation: Monitor the absorbance change at 557 nm (the isosbestic point of phenol red) to track the initial velocity of acidification.

    • Self-Validation: Calculate the Z'-factor for the assay using SLC-0111 as a positive control and DMSO as a negative control. The data is only accepted if Z′>0.6 , confirming a robust and reproducible assay window. Subtract the baseline uncatalyzed CO₂ hydration rate from all measurements.

Visualizations

SynthesisWorkflow Scaffold Methyl 3-(chlorosulfonyl)- 4-fluoro-5-methylbenzoate Reaction Nucleophilic Substitution (TEA, DCM, 0°C to RT) Scaffold->Reaction Amine Primary/Secondary Amines (R-NH2) Amine->Reaction Product Sulfonamide Derivatives (Target Compounds) Reaction->Product Yield >80% Assay In Vitro Screening (CA IX / COX-2 Assays) Product->Assay LC-MS Validation

Fig 1. Synthesis workflow of sulfonamides from the chlorosulfonyl scaffold.

Pathway Hypoxia Tumor Microenvironment (Hypoxia) HIF HIF-1α Stabilization Hypoxia->HIF CA9 CA IX Overexpression (Cell Surface) HIF->CA9 Survival Tumor Survival & Metastasis CA9->Survival Extracellular Acidosis Drug Fluorinated Sulfonamide Derivative Inhibition Zn2+ Active Site Blockade Drug->Inhibition Inhibition->CA9 Restores pH Balance

Fig 2. CA IX inhibition mechanism by fluorinated sulfonamides in tumors.

References

  • Title : Source : Journal of Medicinal Chemistry (ACS Publications) URL : https://pubs.acs.org/doi/10.1021/jm501061k

  • Title : Source : ACS Omega (ACS Publications) URL : https://pubs.acs.org/doi/10.1021/acsomega.3c00821

  • Title : Source : JCI Insight (American Society for Clinical Investigation) URL : https://jci.org/articles/view/92928

  • Title : Source : PubChem (National Institutes of Health) URL : https://pubchem.ncbi.nlm.nih.gov/compound/310360

  • Title : Source : Molecules (MDPI) URL : https://www.mdpi.com/1420-3049/18/6/6311

Sources

Validation

"validation of analytical methods for Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate"

Title: Validation of Analytical Methods for Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of Analytical Methods for Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with highly reactive electrophilic intermediates. Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (CAS: 1341513-45-8) is a prime example of such a compound[1]. While it serves as a critical building block in the synthesis of complex sulfonamide-based therapeutics, its inherent chemical reactivity makes standard analytical quantification a significant challenge.

In this guide, we will dissect the causality behind analytical failures with sulfonyl chlorides, objectively compare alternative methodologies, and outline a self-validating, ICH Q2(R2)-compliant protocol[2] for accurate quantification.

The Mechanistic Challenge: Why Standard Methods Fail

The core issue with analyzing Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate lies in the extreme electrophilicity of the sulfonyl chloride moiety. In the presence of protic solvents (such as water or methanol, which are the mainstays of reversed-phase HPLC mobile phases), the compound undergoes rapid hydrolysis to form the corresponding sulfonic acid[3].

If you attempt direct analysis using standard RP-HPLC, this degradation occurs continuously on-column. The result is a cascade of analytical failures: split peaks, ghost peaks, poor mass balance, and an inability to accurately assess the purity of the batch[3]. To mitigate this, analytical methods must incorporate specific, chemically sound strategies[3].

Methodological Comparison: Selecting the Optimal Strategy

To establish a robust control strategy, we must evaluate the performance of three primary analytical alternatives:

  • Direct RP-HPLC (Sub-ambient) : Attempts to kinetically slow down hydrolysis by running the column at low temperatures (e.g., 5°C) using strictly controlled, slightly acidic mobile phases.

  • GC-FID : Utilizes gas chromatography to avoid aqueous solvents entirely, relying on vaporization.

  • Pre-Column Derivatization RP-HPLC : Reacts the sulfonyl chloride with an amine to form a highly stable sulfonamide prior to injection.

Table 1: Comparative Performance of Analytical Strategies

Analytical StrategyMechanism / ApproachSample StabilityPrecision (%RSD)Accuracy (Recovery)Verdict
Direct RP-HPLC Direct injection; sub-ambient tempsPoor (On-column hydrolysis)> 5.0%< 90.0%Not Recommended
GC-FID Direct vaporization and detectionModerate (Thermal degradation)3.0 - 5.0%90.0 - 95.0%Sub-optimal
Derivatization RP-HPLC Pre-column conversion to sulfonamideExcellent (Stable derivative)< 1.0%99.0 - 101.0%Gold Standard

Data Synthesis: Derivatization provides superior accuracy and precision because it eliminates the root cause of variability—the reactive sulfonyl chloride bond—before the sample ever reaches the analytical system.

The Optimal Workflow: Pre-Column Derivatization

The pre-column derivatization strategy is an elegant, self-validating system. By reacting Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate with an excess of diethylamine (DEA) in an aprotic solvent, we drive a nucleophilic acyl substitution to completion.

Causality Check: Why Diethylamine? DEA acts as both the nucleophile and the base. It attacks the sulfonyl group to form the highly stable sulfonamide, while a second equivalent of DEA neutralizes the generated hydrochloric acid. This neutralization is critical; it prevents the acidic degradation of the ester moiety on the benzoate ring, ensuring the integrity of the rest of the molecule.

Step-by-Step Experimental Protocol
  • Solvent Preparation : Ensure all glassware is completely dry. Use only anhydrous HPLC-grade acetonitrile (ACN) to prevent premature hydrolysis.

  • Standard Preparation : Accurately weigh 50.0 mg of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate into a 50 mL volumetric flask. Dissolve completely in 30 mL of anhydrous ACN.

  • Derivatization : Add 1.0 mL of pure Diethylamine (≥99.5%) to the flask.

  • Reaction & Quenching : Stir the solution for 10 minutes at room temperature to ensure quantitative conversion. Dilute to the 50 mL mark with ACN.

  • System Suitability Preparation : Dilute an aliquot 1:10 in the initial HPLC mobile phase (e.g., 50:50 Water:ACN) immediately prior to injection. Note: Because the sulfonamide derivative is completely stable in water, this step will not cause degradation, but it prevents solvent-mismatch peak distortion during injection.

ICH Q2(R2) Validation Framework

Once the derivatization method is established, it must be validated to demonstrate that it is fit for its intended purpose[4]. The provides the standardized framework for this process[2].

  • Specificity : You must prove the method can differentiate the derivatized active intermediate from impurities. Inject a derivatization blank (ACN + DEA) to ensure no reagent peaks interfere with the sulfonamide peak[4]. Additionally, inject a sample spiked with the known sulfonic acid degradation product to demonstrate baseline resolution[4].

  • Linearity and Reportable Range : The reportable range is typically derived from the product specifications[5]. Prepare derivatized standards ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal target concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy and Precision : Perform recovery experiments by spiking known amounts of the standard into a synthetic matrix. ICH Q2(R2) allows reproducibility and intermediate precision to be performed as a single set of experiments[5]. Target recoveries should fall between 98.0% and 102.0% with a Relative Standard Deviation (%RSD) of ≤2.0% .

Experimental Workflow Visualization

Below is the logical workflow mapping the derivatization process to the ICH Q2(R2) validation parameters.

G Sample Methyl 3-(chlorosulfonyl)- 4-fluoro-5-methylbenzoate (Reactive Intermediate) Solvent Dissolve in Anhydrous Acetonitrile (Aprotic) Sample->Solvent Deriv Pre-Column Derivatization (Add Excess Diethylamine) Solvent->Deriv Prevent premature hydrolysis Quench Stable Sulfonamide Derivative (Resistant to Hydrolysis) Deriv->Quench Nucleophilic Acyl Substitution HPLC RP-HPLC Analysis (C18 Column, UV Detection) Quench->HPLC Inject aqueous mobile phase Val_Spec Specificity (Blank & Degradant Resolution) HPLC->Val_Spec Val_Lin Linearity (LOQ to 120% Range) HPLC->Val_Lin Val_Acc Accuracy & Precision (Recovery & %RSD e 2.0%) HPLC->Val_Acc

Derivatization workflow and ICH Q2(R2) validation parameters for sulfonyl chloride analysis.

Conclusion

Validating analytical methods for highly reactive species like Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate requires moving beyond default laboratory habits. Direct analysis fails the fundamental test of sample stability. By employing a pre-column derivatization strategy, we chemically neutralize the source of the instability, creating a robust, highly precise, and self-validating system that easily meets the stringent requirements of ICH Q2(R2).

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • NextSDS. Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate - Chemical Substance Information. Retrieved from[Link]

Sources

Comparative

A Comparative Guide to the In Vitro Evaluation of Novel Sulfonamides Synthesized from Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate

Introduction The sulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The sulfonamide moiety is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1][2] The versatility of the sulfonamide functional group allows for the synthesis of large compound libraries, which can be screened for a variety of biological activities. The starting material, Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate[3], represents a key scaffold for generating novel sulfonamide derivatives. Its reactive chlorosulfonyl group provides a direct handle for coupling with various amines, enabling the creation of diverse chemical entities.

This guide provides a comprehensive framework for the in vitro testing of such newly synthesized compounds. It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of their potential efficacy against established alternatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format. The objective is to equip researchers with the necessary methodologies to rigorously assess the biological potential of their novel sulfonamide derivatives.

Part 1: Primary Target-Based Screening: Enzyme Inhibition Assays

Many sulfonamides exert their therapeutic effects by inhibiting specific enzymes.[4][5] Therefore, the initial and most critical step in evaluating a new library of sulfonamide compounds is to assess their inhibitory activity against relevant enzyme targets. Based on the common mechanisms of action for this class of compounds, key targets include carbonic anhydrases and protein kinases.

Comparative Analysis of Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are metalloenzymes that are crucial targets for treating conditions like glaucoma and certain types of cancer.[6][7] The primary sulfonamide group is a classic zinc-binding motif, making CA inhibition a primary hypothesis to test.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring CA activity and inhibition.[8] It measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, a reaction that causes a change in pH monitored by an indicator dye.[8]

Methodology:

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer appropriate for the specific CA isoform (e.g., 20 mM HEPES, pH 7.5).

    • Enzyme Solution : Prepare a stock solution of the purified human CA isoform (e.g., hCA II, hCA IX) in the assay buffer. The final concentration should be determined empirically to give a linear reaction rate.

    • Inhibitor Solutions : Prepare stock solutions of synthesized compounds and a reference inhibitor (e.g., Acetazolamide) in DMSO. Perform serial dilutions to create a range of concentrations for dose-response analysis.

    • CO₂ Solution : Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • pH Indicator : Include a pH indicator dye (e.g., phenol red) in the assay buffer.[8]

  • Assay Procedure :

    • Pre-incubate the enzyme solution with various concentrations of the inhibitor (or DMSO as a vehicle control) for a set period (e.g., 15 minutes) at a controlled temperature to allow for binding.

    • In a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution.

    • Monitor the change in absorbance of the pH indicator over a short time (typically the first 5-10% of the reaction) to determine the initial reaction velocity.[8]

  • Data Analysis :

    • Plot the initial reaction velocities against the inhibitor concentrations.

    • Fit the data using non-linear regression to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Convert the IC₅₀ values to inhibition constants (Ki) using the Cheng-Prusoff equation.[8]

Comparative Data: Carbonic Anhydrase Inhibition

CompoundTarget IsoformKi (nM)Selectivity vs. hCA II
Synthesized Cmpd 1 hCA II15.2-
Synthesized Cmpd 1 hCA IX2.85.4-fold
Synthesized Cmpd 2 hCA II120.5-
Synthesized Cmpd 2 hCA IX85.31.4-fold
Acetazolamide (Ref.) hCA II12.0-
Acetazolamide (Ref.) hCA IX25.00.48-fold
Note: Data are hypothetical and for illustrative purposes.
Comparative Analysis of Kinase Inhibition

Protein kinases are another major class of enzymes implicated in diseases like cancer and inflammation, and they are viable targets for novel inhibitors.

Experimental Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A luminescent signal positively correlates with the amount of ADP formed, and therefore with kinase activity.[9]

Methodology:

  • Reagent Preparation :

    • Kinase Buffer : Use a buffer optimized for the specific kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[10]

    • Enzyme & Substrate : Dilute the purified recombinant kinase and its specific substrate peptide to their optimal concentrations in the kinase buffer.

    • Inhibitor Solutions : Prepare serial dilutions of synthesized compounds and a reference inhibitor (e.g., Staurosporine) in kinase buffer with a low final DMSO concentration (<1%).

  • Assay Procedure (in a 96- or 384-well plate) :

    • Add the inhibitor solution to the wells.

    • Add the kinase and substrate solution to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).[10]

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[9]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[9]

  • Data Analysis :

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to controls.

    • Determine IC₅₀ values by fitting the data to a dose-response curve.[10]

Comparative Data: Kinase Inhibition

CompoundTarget KinaseIC₅₀ (µM)
Synthesized Cmpd 3 Kinase X0.85
Synthesized Cmpd 4 Kinase X12.3
Staurosporine (Ref.) Kinase X0.02
Note: Data are hypothetical and for illustrative purposes.

Part 2: Cellular-Level Efficacy: In Vitro Anticancer Assays

After identifying promising enzyme inhibitors, the next logical step is to evaluate their effects in a more physiologically relevant context, such as cancer cell lines.[11][12]

Experimental Workflow for In Vitro Testing

G cluster_0 Compound Synthesis & Library Generation cluster_1 Primary Screening (Target-Based) cluster_2 Secondary Screening (Cell-Based) cluster_3 Data Analysis & Lead Identification start Methyl 3-(chlorosulfonyl) -4-fluoro-5-methylbenzoate synth Synthesize Sulfonamide Derivative Library start->synth enzyme_assay Enzyme Inhibition Assays (e.g., CA, Kinase) synth->enzyme_assay ic50_enzyme Determine IC50 / Ki Values enzyme_assay->ic50_enzyme cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) ic50_enzyme->cytotoxicity ic50_cell Determine IC50 on Cancer Cell Lines cytotoxicity->ic50_cell apoptosis Mechanism of Action (e.g., Apoptosis Assay) ic50_cell->apoptosis compare Compare Against Reference Compounds apoptosis->compare lead_id Identify Lead Compounds compare->lead_id

Caption: General experimental workflow for in vitro testing.

Cell Viability and Cytotoxicity

The most fundamental cell-based assay determines the concentration at which a compound inhibits cell growth or induces cell death.

Experimental Protocol: MTT Assay

This colorimetric assay measures cellular metabolic activity. Viable cells with active metabolism convert the tetrazolium dye MTT into a purple formazan product.

Methodology:

  • Cell Culture : Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[13]

  • Compound Treatment : Treat the cells with serial dilutions of the synthesized compounds and a reference drug (e.g., Cisplatin) for a specified duration (e.g., 72 hours).[13] Include untreated and vehicle (DMSO) controls.

  • MTT Addition : After incubation, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13]

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting viability against compound concentration.

Comparative Data: Anticancer Cytotoxicity

CompoundCell LineIC₅₀ (µM)
Synthesized Cmpd 1 MCF-77.2
Synthesized Cmpd 1 HCT-11615.8
Synthesized Cmpd 3 MCF-725.1
Synthesized Cmpd 3 HCT-11640.5
Cisplatin (Ref.) MCF-76.2
Cisplatin (Ref.) HCT-1168.1
Note: Data are hypothetical and for illustrative purposes.
Mechanism of Action: Apoptosis Induction

For compounds showing significant cytotoxicity, it is crucial to determine if they induce programmed cell death (apoptosis).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[14]

Methodology:

  • Cell Treatment : Treat cancer cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining : Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry : Analyze the stained cells using a flow cytometer.

  • Data Analysis : Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic, Necrotic) to determine the pro-apoptotic activity of the compound.

Illustrative Signaling Pathway

G receptor Growth Factor Receptor kinaseX Kinase X receptor->kinaseX Activates downstream Downstream Signaling kinaseX->downstream Phosphorylates apoptosis Apoptosis kinaseX->apoptosis Inhibits proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Synthesized Inhibitor (e.g., Cmpd 3) inhibitor->kinaseX Inhibits

Sources

Validation

Structural Confirmation of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate Reaction Products: A Comparative Analytical Guide

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (CAS: 1341513-45-8) is a highly functionalized, electrophilic building block widely utilized in medicinal chemistry for the synthesis of complex sulfonamide and sulfona...

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Author: BenchChem Technical Support Team. Date: March 2026

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (CAS: 1341513-45-8) is a highly functionalized, electrophilic building block widely utilized in medicinal chemistry for the synthesis of complex sulfonamide and sulfonate libraries [1]. Featuring an electron-withdrawing fluorine atom, a sterically demanding methyl group, and a highly reactive sulfonyl chloride moiety, this compound presents unique synthetic opportunities—and significant analytical challenges.

When derivatizing this compound, confirming the exact regiochemistry, structural integrity, and purity of the downstream products requires a robust, multimodal analytical approach. This guide objectively compares the performance of leading structural confirmation techniques and provides field-proven, self-validating experimental protocols to ensure absolute confidence in your chemical inventory.

Derivatization Workflow & Chemical Logic

The primary utility of this sulfonyl chloride lies in its conversion to stable sulfonamides via reaction with primary or secondary amines. As a Senior Application Scientist, I approach this not merely as a synthetic step, but as the first phase of an analytical proof.

ReactionWorkflow A Sulfonyl Chloride (CAS: 1341513-45-8) C Sulfonamide Product + HCl Byproduct A->C Pyridine / DCM RT, 2-4h B Primary Amine Nucleophile B->C Nucleophilic Attack

Caption: Workflow for the derivatization of the sulfonyl chloride into a stable sulfonamide.

Comparative Analysis of Structural Confirmation Techniques

No single analytical technique provides a complete picture of a densely functionalized molecule. To build a self-validating system, we must compare and orthogonalize data from multiple platforms [2]. Below is an objective comparison of the three primary techniques used to confirm the structure of these specific reaction products.

Analytical TechniquePrimary Data YieldSample RequirementThroughputSpecific Structural Insights for this Scaffold
Multinuclear NMR (¹H, ¹³C, ¹⁹F) Atomic connectivity and local electronic environments.2–10 mgMediumCritical: ¹⁹F shift confirms electronic changes post-reaction; ¹H resolves the sulfonamide N-H proton.
LC-HRMS / MS-MS Exact mass, isotopic distribution, and fragmentation pathways.< 0.1 mgHighCritical: Confirms molecular formula; characteristic neutral loss of SO₂ (m/z 64) validates the sulfonamide linkage.
X-ray Crystallography Absolute 3D spatial arrangement and bond lengths.Single crystal (~0.1 mm)LowCritical: Reveals steric clashes between the sulfonamide oxygen and the adjacent fluorine/methyl groups.

Experimental Protocols & Mechanistic Causality

A protocol is only as reliable as the scientific logic underpinning it. The following methodologies detail not just the how, but the why behind each experimental choice.

Protocol A: Sulfonamide Synthesis & LC-HRMS Validation

This protocol ensures complete conversion and utilizes mass spectrometry to validate the core molecular architecture [3].

  • Reaction Setup: Dissolve 1.0 equivalent of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Amine Addition: Add 1.1 equivalents of the target amine and 2.0 equivalents of pyridine at 0°C, then warm to room temperature for 2–4 hours.

    • Causality: Pyridine acts as a mandatory acid scavenger. If the HCl byproduct is not neutralized, it will protonate the unreacted amine, rendering it non-nucleophilic and prematurely stalling the reaction.

  • LC-HRMS Analysis: Dilute the crude mixture in LC-grade acetonitrile. Run on a C18 column using a water/acetonitrile gradient supplemented with 0.1% formic acid.

    • Causality: Formic acid facilitates the protonation of the sulfonamide in positive electrospray ionization (ESI+) mode. The high-resolution mass analyzer confirms the exact mass, while MS/MS fragmentation will typically display a neutral loss of SO₂, which is the definitive mass-spectral hallmark of a sulfonamide architecture [4].

Protocol B: Multinuclear NMR (¹H, ¹³C, ¹⁹F) Elucidation

While LC-MS confirms the mass, NMR confirms the connectivity [5].

  • Sample Preparation: Dissolve 5 mg of the purified product in 0.6 mL of DMSO-d₆.

    • Causality: While CDCl₃ is a common default, DMSO-d₆ is highly preferred for sulfonamides. The strong hydrogen-bonding capability of DMSO slows down the chemical exchange of the sulfonamide N-H proton, allowing it to appear as a distinct, quantifiable signal (typically around 8.0 ppm) rather than a broad, indistinguishable baseline hump.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum using a standard single-pulse sequence.

    • Causality: The conversion of the strongly electron-withdrawing sulfonyl chloride (-SO₂Cl) to a less electron-withdrawing sulfonamide (-SO₂NR₂) fundamentally alters the local electron density of the aromatic ring. This results in a distinct upfield chemical shift in the adjacent fluorine atom, providing an orthogonal confirmation of successful derivatization without relying solely on proton signals.

Analytical Decision Logic

Selecting the optimal analytical tool depends entirely on the specific ambiguity of the synthesized product. Use the following decision tree to guide your structural elucidation strategy.

DecisionLogic Start Purified Reaction Product Q1 Is molecular formula & purity confirmed? Start->Q1 LCMS LC-HRMS / MS-MS (Exact Mass & Fragmentation) Q1->LCMS No Q2 Is 3D spatial arrangement ambiguous? Q1->Q2 Yes NMR Multinuclear NMR (1H, 13C, 19F Connectivity) Q2->NMR No (Standard) Xray X-ray Crystallography (Absolute Conformation) Q2->Xray Yes (Complex)

Caption: Decision logic for selecting the optimal structural confirmation technique.

References

  • NextSDS Substance Database. "methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate — Chemical Substance Information." NextSDS. URL: [Link]

  • Hitchin et al. "Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments." The Royal Society of Chemistry. URL:[Link]

  • ACD/Labs. "IR, NMR and MS of a Sulfonyl Chloride compound." ACD/Labs Application Scientists. URL: [Link]

  • Wu, Yong-Jin, et al. "Design of Conformationally Constrained Acyl Sulfonamide Isosteres... for the Treatment of Pain." Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Comparative

"benchmarking the synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate against other methods"

An in-depth technical analysis and benchmarking guide for the synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (CAS: 1341513-45-8)[1][2]. This guide objectively compares synthetic routes, explains the und...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and benchmarking guide for the synthesis of Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate (CAS: 1341513-45-8)[1][2]. This guide objectively compares synthetic routes, explains the underlying mechanistic causality, and provides self-validating experimental protocols designed for researchers and drug development professionals.

Strategic Importance & Synthetic Challenges

Methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate is a highly valuable, densely functionalized building block used extensively in the synthesis of sulfonamide-based therapeutics and agrochemicals. The molecule presents a unique stereoelectronic environment: a reactive sulfonyl chloride, a derivatizable methyl ester, a metabolically stable fluorine atom, and a steric-directing methyl group.

The core synthetic challenge lies in regioselectivity and functional group tolerance . Achieving selective sulfonyl chloride formation on a tri-substituted, electronically deactivated benzene ring without triggering ester hydrolysis or nucleophilic displacement of the fluorine requires precise methodology.

Mechanistic Evaluation of Synthetic Routes

Method A: Direct Electrophilic Chlorosulfonation

Historically, the synthesis of arenesulfonyl chlorides relied on treating an arene with excess chlorosulfonic acid (ClSO₃H)[3][4].

  • Causality & Limitations: This reaction proceeds via electrophilic aromatic substitution (SEAr). In our target precursor (methyl 4-fluoro-3-methylbenzoate), the ester and fluorine groups are strongly electron-withdrawing, severely deactivating the aromatic ring. Consequently, the reaction requires extreme thermal forcing (>90°C). Under these harsh acidic conditions, chlorosulfonic acid becomes highly destructive, leading to partial ester cleavage and the generation of isomeric mixtures due to the competing directing effects of the methyl (ortho/para) and fluoro (ortho/para) groups.

Method B: Sandmeyer-Type Radical Chlorosulfonylation (Benchmark Standard)

A highly controlled, modern approach utilizes a Sandmeyer-type transformation starting from methyl 3-amino-4-fluoro-5-methylbenzoate[3][5].

  • Causality & Advantages: This method completely bypasses the electronic deactivation of the ring. The regiochemistry is 100% predetermined by the position of the aniline amino group. The aniline is diazotized to form a diazonium salt. A copper catalyst (CuCl or CuCl₂) facilitates a single-electron transfer (SET), generating an aryl radical. Sulfur dioxide (SO₂) inserts into the radical, forming a sulfonyl radical, which then abstracts a chlorine atom[6]. Because this operates below room temperature, the ester and carbon-fluorine bonds remain perfectly intact.

Method C: Oxidative Chlorination of Thioethers

This route involves the oxidation of a pre-installed benzyl thioether using N-chlorosuccinimide (NCS)/HCl or aqueous chlorine[3].

  • Causality & Limitations: While the oxidation step is exceptionally mild and high-yielding, synthesizing the highly specific thioether precursor requires 2-3 additional synthetic steps (often via palladium-catalyzed cross-coupling), severely impacting the overall atom economy, cost, and process time.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three primary synthetic routes. Data is aggregated from standard process chemistry optimizations for fluorinated ester building blocks.

MetricMethod A (Direct ClSO₃H)Method B (Sandmeyer)Method C (Thiol Oxidation)
Overall Yield 35% - 45%75% - 85% 60% (over 3 steps)
Regioselectivity Poor (~60:40 isomeric ratio)>99% (Absolute) >99% (Absolute)
Step Count 1 Step 2 Steps (1 Pot)3 Steps
Ester Hydrolysis Risk HighLow Low
Scalability Poor (Exothermic quench)Excellent Moderate (Cost prohibitive)
Primary Byproducts Sulfonic acids, isomersN₂ gas, Copper saltsBenzyl chloride, Succinimide

Synthetic Strategy & Workflow Visualization

Workflow StartA Methyl 4-fluoro- 3-methylbenzoate MethodA Method A: Direct Chlorosulfonation (ClSO3H, 100°C) StartA->MethodA IssueA Poor Regioselectivity & Ester Hydrolysis MethodA->IssueA Target Methyl 3-(chlorosulfonyl)- 4-fluoro-5-methylbenzoate IssueA->Target StartB Methyl 3-amino-4-fluoro- 5-methylbenzoate MethodB Method B: Sandmeyer Chlorosulfonylation (NaNO2, HCl, SO2, CuCl) StartB->MethodB BenefitB 100% Regioselective High Yield MethodB->BenefitB BenefitB->Target StartC Methyl 4-fluoro-3-methyl- 5-(benzylthio)benzoate MethodC Method C: Oxidative Chlorination (NCS, HCl, iPrOH) StartC->MethodC IssueC High Step Count (Pre-functionalization) MethodC->IssueC IssueC->Target

Figure 1: Decision tree and synthetic workflow comparison for the target sulfonyl chloride.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning they include specific, observable physical or chemical markers that confirm the reaction is proceeding correctly at each critical juncture.

Protocol: Method B (Sandmeyer-Type Chlorosulfonylation) - Recommended

Adapted from standard aqueous process chemistry guidelines for aryl sulfonyl chlorides[5][7].

Step 1: Diazotization

  • Suspend methyl 3-amino-4-fluoro-5-methylbenzoate (1.0 equiv) in a mixture of concentrated HCl (5.0 equiv) and glacial acetic acid (0.5 M concentration). Cool the mixture to -5°C using an ice/brine bath.

  • Add a solution of NaNO₂ (1.1 equiv) in minimal water dropwise over 30 minutes, maintaining the internal temperature below 0°C.

  • Self-Validation Checkpoint 1: The opaque suspension will transition into a clear, pale-yellow solution as the highly soluble diazonium salt forms.

  • Self-Validation Checkpoint 2: Spot the mixture on starch-iodide paper. An immediate blue/black color confirms a slight excess of nitrous acid, verifying the complete consumption of the starting aniline. Stir for an additional 15 minutes.

Step 2: Copper-Catalyzed SO₂ Insertion

  • In a separate, larger reaction vessel, prepare a saturated solution of SO₂ gas in glacial acetic acid (or utilize DABSO as a stable surrogate) and add CuCl₂ dihydrate (0.2 equiv). Cool this mixture to 0°C.

  • Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ mixture under vigorous mechanical stirring.

  • Self-Validation Checkpoint 3: Immediate, vigorous evolution of nitrogen gas (bubbling) will occur upon each drop. The solution will flash deep green/brown (indicating the Cu(I)/Cu(II) redox cycle) before settling back to a lighter color[6].

  • Allow the reaction to warm to room temperature and stir until gas evolution completely ceases (approx. 1-2 hours).

Step 3: Isolation

  • Pour the reaction mixture slowly into an excess of crushed ice/water (1:5 ratio).

  • Self-Validation Checkpoint 4: The product, methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate, will rapidly precipitate as a white to off-white solid. (Sulfonyl chlorides are highly hydrophobic and crash out of cold aqueous acidic media).

  • Filter the solid, wash thoroughly with ice-cold water to remove residual copper salts and acetic acid, and dry under a vacuum.

Protocol: Method A (Direct Chlorosulfonation) - For Comparison Only
  • Charge a dry flask with chlorosulfonic acid (5.0 equiv) and cool to 0°C.

  • Add methyl 4-fluoro-3-methylbenzoate (1.0 equiv) portion-wise.

  • Heat the mixture to 95°C for 12 hours.

  • Self-Validation Checkpoint: Pull an aliquot, quench in ice water, extract with DCM, and analyze via LC-MS. The chromatogram will typically show ~40% unreacted starting material, ~40% desired product, and ~20% of the undesired regioisomer and hydrolyzed sulfonic acid byproduct.

  • Quench by carefully dripping the mixture over crushed ice. Warning: Extremely exothermic with violent HCl gas evolution[8].

Mechanistic Pathway Visualization

Mechanism Aniline Aryl Amine (Ar-NH2) Diazonium Diazonium Salt (Ar-N2+ Cl-) Aniline->Diazonium NaNO2, HCl Radical Aryl Radical (Ar•) Diazonium->Radical -N2 Cu1 Cu(I) -> Cu(II) Diazonium->Cu1 SulfonylRadical Sulfonyl Radical (Ar-SO2•) Radical->SulfonylRadical Product Sulfonyl Chloride (Ar-SO2Cl) SulfonylRadical->Product Cl- transfer Cu2 Cu(II) -> Cu(I) SulfonylRadical->Cu2 Cu1->Radical Cu2->Product SO2 SO2 Insertion SO2->SulfonylRadical

Figure 2: Catalytic cycle and radical mechanism of the Sandmeyer-type chlorosulfonylation.

References

  • Chemical Substance Information: methyl 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoate. NextSDS Regulatory Database. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate (Organic Process Research & Development). Available at:[Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Max Planck Society (MPG.PuRe). Available at:[Link]

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Production of organic sulfonyl chlorides (Solvent Quench Procedure).US Patent US3108137A.
  • Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. GlobalSpec Engineering Database. Available at: [Link]

Sources

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